4'-Chlorodiazepam
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >47.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYFTJOWAJIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041116 | |
| Record name | 4′-Chlorodiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14439-61-3 | |
| Record name | Ro 5-4864 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorodiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4′-Chlorodiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorodiazepam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW0IK1742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CHLORODIAZEPAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
4'-Chlorodiazepam mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4'-Chlorodiazepam
Introduction
This compound, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a pharmacological profile distinct from classical benzodiazepines like its parent compound, diazepam. While traditional benzodiazepines primarily exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, this compound's primary mechanism of action is centered on its high-affinity binding to the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2] This interaction leads to a cascade of downstream effects, influencing cellular processes ranging from steroidogenesis to mitochondrial respiration and apoptosis. Although it has a low affinity for the central benzodiazepine receptor site on GABA-A receptors, it can modulate certain GABA-A receptor subtypes in a complex manner. This guide provides a detailed examination of the molecular mechanisms, quantitative binding data, and key experimental protocols used to elucidate the actions of this compound.
Primary Mechanism of Action: Translocator Protein (TSPO) Ligand
The principal molecular target of this compound is the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is a highly conserved protein located at the contact sites between the outer and inner mitochondrial membranes.[3] It is a component of a multimeric protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[1]
The binding of this compound to TSPO initiates several key cellular events:
-
Stimulation of Steroidogenesis : A primary function of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of all steroid hormones.[4] By binding to TSPO, this compound enhances this cholesterol translocation, thereby stimulating the production of pregnenolone, the precursor to all other steroids.[4]
-
Modulation of Mitochondrial Function : this compound influences mitochondrial bioenergetics and integrity. It has been shown to reduce the opening probability of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway to apoptosis.[3][5] This action is believed to be central to its observed cardioprotective and neuroprotective effects.[5][6] By inhibiting mPTP opening, this compound can mitigate cellular damage during events like ischemia-reperfusion.[7][8]
-
Regulation of Oxidative Stress : The compound has been demonstrated to reduce levels of reactive oxygen species (ROS).[5] This antioxidant effect is likely linked to its ability to stabilize mitochondrial function and may also be associated with an increased expression of antioxidant enzymes such as superoxide dismutase (SOD).[5][6]
Secondary Mechanism: Modulation of GABA-A Receptors
Unlike classical benzodiazepines, this compound has a very low affinity for the benzodiazepine binding site on most GABA-A receptors.[1] However, it is not entirely devoid of activity at this receptor complex. Studies have shown that this compound can act as a negative allosteric modulator of specific GABA-A receptor subtypes, inhibiting GABA-induced chloride currents.[9] This effect is dependent on the subunit composition of the receptor. For instance, the presence of α1, β1, and γ2 subunits is required for this inhibitory action.[9] Interestingly, the co-expression of just the α2 and β1 subunits is sufficient to reconstitute a recognition site for this compound, suggesting a binding site distinct from the classical benzodiazepine site.[10] This interaction is not antagonized by the classical benzodiazepine antagonist, flumazenil.[9] Furthermore, this compound has been shown to modulate homomeric GABA-Aρ1 receptors in the micromolar range.[11]
Quantitative Data
The binding affinity and efficacy of this compound at its primary and secondary targets have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Target | System | Value | Reference(s) |
| Ki | TSPO | 20.04 ± 2.36 nM | [1] | |
| IC50 | TSPO | 4.1 nM | [1] | |
| pKi | TSPO | 7.82 ± 0.02 | [12] | |
| Kd | TSPO | Rat C6 glioma cells | ~4000 nM | |
| Kd | TSPO | Rat brain homogenate | ~1300 nM | |
| IC50 | GABA-A Receptor (classical benzodiazepine site) | 163,000 nM | [1] | |
| EC50 | Inhibition of GABA-generated Cl- currents | Cortical neurons | 3 µM |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for TSPO Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for TSPO using a competitive binding assay with a radiolabeled ligand such as [3H]Ro5-4864 or [3H]PK11195.
a. Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney, brain, or cultured cells) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial and microsomal fractions containing the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.
b. Binding Assay:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of various concentrations of this compound (the competitor).
-
50 µL of a fixed concentration of the radioligand (e.g., [3H]Ro5-4864 at a concentration near its Kd).
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
For determining non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled Ro5-4864 or PK11195) instead of the competitor.
-
For determining total binding, add assay buffer instead of the competitor.
-
Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol is used to measure the effect of this compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.
a. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293T cells) on glass coverslips.
-
Transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1, and γ2) using a standard transfection method (e.g., lipofection).
-
Allow 24-48 hours for receptor expression before recording.
b. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2). The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for inward chloride currents at negative holding potentials.
-
Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane of a single cell.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a specific concentration (e.g., its EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to evoke a baseline chloride current.
-
Co-apply the same concentration of GABA along with various concentrations of this compound and record the resulting currents.
-
Wash the cell with the extracellular solution between applications.
c. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition or potentiation of the baseline GABA current for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Mitochondrial Cholesterol Transport Assay
This protocol measures the effect of this compound on the transport of cholesterol into mitochondria by quantifying the production of pregnenolone.
a. Cell Culture and Treatment:
-
Use a steroidogenic cell line (e.g., MA-10 Leydig cells) or a non-steroidogenic cell line (e.g., COS-7) transfected with a plasmid expressing the cholesterol side-chain cleavage enzyme system (P450scc).
-
Plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
b. Steroid Measurement:
-
Collect the cell culture medium.
-
Quantify the concentration of pregnenolone in the medium using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
c. Data Analysis:
-
Normalize the pregnenolone concentration to the amount of cellular protein in each well.
-
Compare the amount of pregnenolone produced in the this compound-treated cells to that in untreated control cells to determine the effect on steroidogenesis.
Visualizations
The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.
References
- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 2. Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct | Springer Nature Experiments [experiments.springernature.com]
- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Mitochondrial Cholesterol Import Using a Mitochondria-Targeted CYP11A1 Fusion Construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for assessing mitochondrial cholesterol transport and protein molten globule state in steroidogenic and nonsteroidogenic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Benzodiazepine modulation of homomeric GABAAρ1 receptors: differential effects of diazepam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Chlorodiazepam
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of 4'-chlorodiazepam (also known as Ro5-4864). The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound is a benzodiazepine derivative that exhibits high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines that act on the central nervous system's GABA-A receptors, this compound's primary site of action is on the outer mitochondrial membrane where TSPO is located. This unique pharmacological profile has made it a valuable tool for studying the physiological roles of TSPO, which is implicated in a variety of cellular processes including steroidogenesis, apoptosis, and neuroinflammation. This guide details the synthetic route to obtain this compound and the analytical methods for its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from commercially available starting materials. A representative synthetic scheme involves the N-methylation of a 2-aminobenzophenone derivative followed by cyclization to form the diazepine ring.
Experimental Protocol: Synthesis
A plausible and commonly cited synthetic route is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized under appropriate laboratory conditions.
Step 1: N-methylation of 2-amino-5-chloro-4'-chlorobenzophenone
-
To a solution of 2-amino-5-chloro-4'-chlorobenzophenone in a suitable aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylated intermediate.
Step 2: Cyclization to form this compound
-
Dissolve the crude N-methylated intermediate in a suitable solvent system, such as a mixture of pyridine and benzene.
-
Add a molar equivalent of glycine ethyl ester hydrochloride.
-
Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to afford this compound as a crystalline solid.
Experimental Workflow
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O |
| Molecular Weight | 319.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 229-231 °C |
Spectroscopic Data
| Technique | Expected Observations |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, showing characteristic absorbance maxima. |
| IR Spectroscopy | Characteristic peaks for C=O (amide), C=N (imine), C-Cl, and aromatic C-H stretching and bending vibrations. |
| ¹H NMR Spectroscopy | Aromatic protons in distinct regions, a singlet for the N-CH₃ group, and signals for the methylene protons of the diazepine ring. The exact chemical shifts are solvent-dependent. |
| ¹³C NMR Spectroscopy | Resonances for all 16 carbon atoms, including the carbonyl carbon, imine carbon, and aromatic carbons. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms, and fragmentation patterns. |
Mechanism of Action and Signaling Pathway
This compound's biological effects are primarily mediated through its high-affinity binding to the Translocator Protein (TSPO) located on the outer mitochondrial membrane.
TSPO Signaling
The binding of this compound to TSPO initiates a cascade of downstream events. One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of steroid hormones. By modulating TSPO function, this compound can influence steroidogenesis. Furthermore, TSPO is implicated in the regulation of apoptosis and cell proliferation, although the precise mechanisms are still under investigation.
The Pharmacological Profile of 4'-Chlorodiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chlorodiazepam (Ro5-4864) is a benzodiazepine derivative that deviates significantly from the classical pharmacological profile of this class. Unlike typical benzodiazepines that exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, this compound demonstrates high affinity and selectivity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its binding kinetics, in vitro and in vivo effects, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a synthetic benzodiazepine that has garnered significant interest due to its unique pharmacological properties. While structurally related to diazepam, it lacks significant affinity for the benzodiazepine binding site on the GABA-A receptor and therefore does not exhibit the typical anxiolytic, sedative, and anticonvulsant effects associated with this class of drugs.[1][2] Instead, its primary molecular target is the translocator protein (TSPO), a highly conserved outer mitochondrial membrane protein.[1]
TSPO is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and apoptosis.[3] By modulating TSPO function, this compound exerts a range of effects, including neuroprotective and cardioprotective actions at lower doses, and convulsant and anxiogenic effects at higher doses.[2][3] This complex pharmacological profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TSPO.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and effective doses of this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound
| Target | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Translocator Protein (TSPO) | [³H]-PK11195 | Rat heart mitochondria | 20.04 ± 2.36 | 4.1 | [4] |
| GABA-A Receptor | [³H]-Diazepam | Not specified | - | 163,000 | [4] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Effect | Model | Species | Dose/Concentration | Outcome | Reference |
| Neuroprotection | Organotypic hippocampal cultures | Rat | 100 nM, 1000 nM | Protection against Aβ-induced cell death | [5] |
| Cardioprotection | Ischemia-Reperfusion | Rabbit | 24 µM | Reduced reperfusion arrhythmias and contractile impairment | [2] |
| Anxiogenic | Behavioral models | Not specified | 5 mg/kg | Increased anxiety-like behavior | [4] |
| Sedative/Hypnotic | Behavioral models | Not specified | 20 mg/kg | Increased sedation | [4] |
| Convulsant | Behavioral models | Not specified | ≥ 30 mg/kg | Induction of seizures | [4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is through its interaction with TSPO on the outer mitochondrial membrane. This interaction triggers a cascade of downstream events that influence cellular function and survival. Additionally, under certain conditions, this compound can modulate GABA-A receptor activity, albeit through a mechanism distinct from classical benzodiazepines.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for TSPO
This protocol is adapted from general radioligand binding assay procedures and is representative for determining the binding affinity of this compound to TSPO.
-
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat heart or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand for TSPO (e.g., [³H]-PK11195), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known TSPO ligand (e.g., unlabeled PK11195).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on GABA-A receptor currents in a heterologous expression system.
-
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Co-transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α2, β1, and γ2) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
2. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing physiological concentrations of ions.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a specific concentration (e.g., the EC50 for the expressed receptor subtype) to elicit a chloride current.
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effects on the GABA-evoked current.
-
-
3. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct a concentration-response curve for the modulatory effect of this compound.
-
Analyze other current parameters such as activation and deactivation kinetics.
-
In Vivo Ischemia-Reperfusion Model
This protocol describes a Langendorff-perfused isolated heart model to assess the cardioprotective effects of this compound.[2][4]
-
1. Animal Preparation:
-
Anesthetize a suitable animal (e.g., rabbit or rat).
-
Excise the heart and mount it on a Langendorff apparatus.
-
Perfuse the heart retrogradely via the aorta with a Krebs-Henseleit buffer solution, gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
-
2. Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of the buffer for a set period (e.g., 120 minutes).
-
Administer this compound at the desired concentration either before ischemia (pre-conditioning) or at the onset of reperfusion.
-
-
3. Measurement of Cardiac Function:
-
Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), heart rate, and coronary flow.
-
Assess the incidence and duration of ventricular arrhythmias during reperfusion.
-
At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement or biochemical assays.
-
-
4. Data Analysis:
-
Compare the recovery of cardiac function and the severity of arrhythmias in the this compound-treated group to the vehicle-treated control group.
-
Use appropriate statistical tests to determine the significance of any observed cardioprotective effects.
-
Conclusion
This compound possesses a unique pharmacological profile centered on its high-affinity interaction with the translocator protein. Its ability to modulate mitochondrial function and cellular bioenergetics has been linked to both protective and toxicological effects, depending on the dose and experimental context. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential and mechanistic intricacies of this compound and other TSPO ligands. A thorough understanding of its pharmacology is crucial for the design of future studies and the development of novel therapeutic strategies targeting TSPO.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity and Selectivity of 4'-Chlorodiazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of 4'-chlorodiazepam (also known as Ro5-4864). A derivative of diazepam, this compound exhibits a unique pharmacological profile, diverging significantly from classical benzodiazepines. Its primary utility in research stems from its high affinity and selectivity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), in contrast to its negligible affinity for the central benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This document outlines its binding affinities, the experimental methods used for their determination, and the relevant signaling pathways.
Binding Affinity and Selectivity Profile
This compound is distinguished by its potent and selective binding to the 18 kDa mitochondrial translocator protein (TSPO).[1][3] This protein is involved in numerous cellular processes, including cholesterol transport, steroidogenesis, and responses to inflammation and stress.[1][4] In stark contrast, it is essentially inactive at the classical benzodiazepine binding site located at the interface of α and γ subunits of GABA-A receptors.[1] This selectivity makes this compound an invaluable tool for differentiating between the effects mediated by TSPO and those mediated by GABA-A receptors.
The quantitative binding data summarized below highlights this pronounced selectivity. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for affinity, with lower values indicating higher binding affinity.
Table 1: Binding Affinity of this compound at Primary and Secondary Targets
| Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Notes |
|---|---|---|---|---|---|
| Translocator Protein (TSPO) | This compound | 20.04 ± 2.36 | 4.1 | Rat | High affinity for TSPO.[1] |
| Translocator Protein (TSPO) | This compound | - | 11 | Rat | Measured by displacement of [³H]PK11195. |
| GABA-A Receptor (Benzodiazepine Site) | this compound | - | 163,000 | Rat | Essentially inactive at the central benzodiazepine site.[1] |
Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
While this compound lacks significant affinity for the classical benzodiazepine site on GABA-A receptors, some studies have shown it can modulate GABA-A receptor function through a distinct recognition site, particularly in receptor assemblies containing the α2 subunit.[5][6] This modulation is not antagonized by the classical benzodiazepine antagonist flumazenil, confirming the involvement of a different site.[7]
Experimental Protocols
The determination of binding affinity constants (Kᵢ and IC₅₀) is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
This protocol describes a typical competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for TSPO using [³H]PK 11195, a well-characterized high-affinity TSPO radioligand.[8]
1. Materials and Reagents:
-
Biological Source: Rat kidney or brain tissue, or cell lines overexpressing TSPO (e.g., C6 glioma cells).[8]
-
Radioligand: [³H]PK 11195 (Specific Activity: ~80 Ci/mmol).[8]
-
Test Compound: this compound (Ro5-4864) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[8]
-
Non-specific Binding Control: High concentration of unlabeled PK 11195 (10 µM).[8]
-
Buffers:
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well microplates, glass fiber filters (GF/B or GF/C), cell harvester, scintillation counter.[8]
2. Membrane Preparation:
-
Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold Homogenization Buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[8]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.[8]
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).[9]
3. Assay Procedure:
-
Set up the assay in a 96-well plate with a final volume of 200-250 µL per well.[8][9]
-
To respective wells, add:
-
Total Binding: Membrane preparation, [³H]PK 11195, and Assay Buffer.
-
Non-specific Binding: Membrane preparation, [³H]PK 11195, and a high concentration of unlabeled PK 11195.
-
Competitive Binding: Membrane preparation, [³H]PK 11195, and varying concentrations of this compound.[8]
-
-
Incubate the plate for 60-90 minutes at room temperature (or 4°C) to allow the binding to reach equilibrium.[8]
4. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8][9]
-
Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.[8]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
5. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizations of Workflows and Pathways
The following diagram illustrates the key steps in the competitive radioligand binding assay described above.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Classical benzodiazepines act as positive allosteric modulators (PAMs) of GABA-A receptors.[10][11] They bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.[10][11] this compound does not act at this classical site.
References
- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 4. Translocator Protein Modulation by 4′-Chlorodiazepam and NO Synthase Inhibition Affect Cardiac Oxidative Stress, Cardiometabolic and Inflammatory Markers in Isoprenaline-Induced Rat Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound on expressed human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional distribution of a Ro5 4864 binding site that is functionally coupled to the gamma-aminobutyric acid/benzodiazepine receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the negative allosteric modulation of gamma-aminobutyric acid receptors elicited by this compound and by a beta-carboline-3-carboxylate ester: a study with natural and reconstituted receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
4'-Chlorodiazepam: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chlorodiazepam (also known as Ro5-4864) is a benzodiazepine analogue that has garnered significant interest for its potential neuroprotective effects. Unlike classical benzodiazepines that primarily act on GABA-A receptors, this compound exhibits high affinity for the 18kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] This interaction with TSPO, a protein predominantly located on the outer mitochondrial membrane, appears to be central to its neuroprotective mechanisms.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its effects in various experimental models of neurological damage and disease. It summarizes key quantitative data, outlines experimental protocols for assessing its efficacy, and visualizes the proposed signaling pathways and experimental workflows.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are multifaceted and primarily revolve around the modulation of mitochondrial function, reduction of apoptosis, and mitigation of oxidative stress.
-
Mitochondrial Integrity and Function: this compound has been shown to preserve mitochondrial function. A key mechanism is the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.[3] By interacting with TSPO, a component of the mPTP complex, this compound is thought to inhibit its opening.[3][4] This stabilization of the mitochondrial membrane potential (ΔΨm) is crucial for maintaining cellular energy production and preventing the initiation of the intrinsic apoptotic cascade.[3]
-
Anti-Apoptotic Activity: this compound demonstrates significant anti-apoptotic properties. In models of brain injury, it has been shown to reduce the activation of caspases 3 and 9, key executioner and initiator caspases in the mitochondrial apoptotic pathway, respectively.[3] Furthermore, in the context of amyloid-beta (Aβ) toxicity, this compound has been found to inhibit the Aβ-induced upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein survivin.[2][5]
-
Attenuation of Oxidative Stress: The compound also exhibits protective effects against oxidative stress. In organotypic hippocampal cultures exposed to Aβ, the neuroprotective effects of this compound were associated with an increased expression of superoxide dismutase (SOD), a critical antioxidant enzyme.[6] In models of cardiac ischemia-reperfusion, it has been shown to reduce the generation of reactive oxygen species (ROS) and inhibit oxidative stress.[4]
-
Reduction of Excitotoxicity and Gliosis: In a rat model of kainic acid-induced excitotoxicity, administration of this compound prevented the loss of hippocampal hilar neurons and decreased reactive gliosis, the activation of astrocytes and microglia, in the hilus.[7] This suggests a role in mitigating the damaging effects of excessive glutamate stimulation and the subsequent inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotection Studies
| Experimental Model | Cell Type | Insult | This compound Concentration | Outcome | Reference |
| Amyloid-Beta Toxicity | SH-SY5Y Neuroblastoma | Amyloid-Beta (Aβ) | 1 nM and 10 nM | Neuroprotective effect; Inhibition of Aβ-induced upregulation of Bax and downregulation of survivin. | [2] |
| Amyloid-Beta Toxicity | Organotypic Hippocampal Cultures | Amyloid-Beta (Aβ) | 100 nM and 1000 nM | Neuroprotective effect; Increased expression of superoxide dismutase (SOD). | [6] |
Table 2: In Vivo Neuroprotection Studies
| Experimental Model | Animal Model | Insult | This compound Administration | Outcome | Reference |
| Traumatic Brain Injury | Rat | Cortical Impact | Intraperitoneal injection | Significant increase in surviving neurons and density of the neurofilament network at 6 weeks; Significant reduction in activation of caspases 3 and 9. | [3] |
| Kainic Acid Excitotoxicity | Rat | Systemic Kainic Acid Injection | Pre-treatment before kainic acid | Prevented hilar neuronal loss and decreased reactive gliosis in the hilus. | [7] |
| Aging-Associated Degeneration | Rat (23-month-old) | Natural Aging | 1-month treatment | Significantly reduced the percentage of fibers with myelin decompaction and increased the total number of myelinated fibers in the sciatic nerve. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its neuroprotective effects.
Caption: Anti-Apoptotic Pathway of this compound.
Caption: Oxidative Stress Mitigation Pathway.
Experimental Workflows
The following diagrams outline typical experimental workflows for assessing the neuroprotective properties of this compound.
Caption: In Vitro Cell Viability Assay (MTT) Workflow.
Caption: In Vivo Kainic Acid Excitotoxicity Model Workflow.
Detailed Experimental Protocols
SH-SY5Y Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing cell viability in response to neurotoxic insults and potential neuroprotective agents.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare solutions of amyloid-beta (Aβ) oligomers and this compound at the desired concentrations in serum-free medium.
-
Remove the culture medium and treat the cells with Aβ alone, this compound alone, or a combination of both for 24 to 48 hours. Include a vehicle control group.
-
After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis.
-
Sample Preparation:
-
Culture and treat cells as described in the cell viability assay.
-
After treatment, harvest the cells and lyse them using a specific cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure (Colorimetric):
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Mitochondrial Membrane Potential (JC-1) Assay
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
-
Cell Preparation and Staining:
-
Culture and treat cells in a suitable format (e.g., 6-well plate or on coverslips for microscopy).
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a medium containing the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of mitochondrial health.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a distinct mechanism of action centered on the translocator protein and mitochondrial function. The evidence from in vitro and in vivo studies suggests its potential in mitigating neuronal damage in a range of pathological contexts, including excitotoxicity, amyloid-beta toxicity, and traumatic brain injury. Its ability to modulate apoptosis, reduce oxidative stress, and decrease neuroinflammation underscores its therapeutic potential. Further research is warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more complex preclinical models of neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers in the field of neuropharmacology and drug development to further explore the promising neuroprotective properties of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. mpbio.com [mpbio.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caspase3 assay [assay-protocol.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
4'-Chlorodiazepam as a TSPO Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that has emerged as a significant pharmacological tool for studying the 18 kDa Translocator Protein (TSPO).[1] Unlike classical benzodiazepines that primarily target the central GABA-A receptor, this compound exhibits high affinity and selectivity for TSPO, which is predominantly located on the outer mitochondrial membrane.[1][2] This unique binding profile has positioned this compound as a key ligand in elucidating the multifaceted roles of TSPO in cellular physiology and pathology.
TSPO is implicated in a wide array of cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, apoptosis, and neuroinflammation.[3] Consequently, ligands that modulate TSPO activity, such as this compound, are of considerable interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] This technical guide provides a comprehensive overview of this compound as a TSPO ligand, detailing its binding characteristics, functional effects, and the experimental methodologies used for its investigation.
Quantitative Data on this compound
The interaction of this compound with TSPO and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Binding Affinity of this compound for TSPO
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| Ki | 20.04 ± 2.36 nM | - | - | - | [2] |
| Ki | 6.1 ± 1.9 nM | Rat | Aortic Smooth Muscle Membranes | [3H]Ro5-4864 | [4] |
| IC50 | 4.1 nM | - | - | Radiolabeled diazepam | [2] |
| Kd | 2.8 ± 0.7 nM | Rat | Aortic Smooth Muscle Membranes | [3H]Ro5-4864 | [4] |
Table 2: In Vitro Functional Activity of this compound
| Biological Effect | Cell Line/Model | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | SH-SY5Y neuroblastoma cells | 1 nM and 10 nM | Protection against amyloid-beta induced toxicity | [5] |
| Neuroprotection | Organotypic hippocampal cultures | 100 nM and 1000 nM | Protection against amyloid-beta induced toxicity | [6] |
| Anti-apoptotic | SH-SY5Y neuroblastoma cells | 1 nM and 10 nM | Inhibition of Bax upregulation and survivin downregulation | [5] |
| Antioxidant | T98G astrocyte cell line | Not specified | Reduced production of free radicals under glucose deprivation | [7] |
| Steroidogenesis | Y-1 mouse adrenal tumor cells | Not specified | 2-fold stimulation of steroid production | [8] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rodents | 5 mg/kg | Not specified | Anxiogenic effects | [2] |
| Rodents | 20 mg/kg | Not specified | Sedative/hypnotic effects | [2] |
| Rodents | 30+ mg/kg | Not specified | Convulsant effects | [2] |
| Rabbit Heart (Ischemia/Reperfusion) | 24 µM | Perfusion | Protection against reperfusion arrhythmias and contractile impairment | [9] |
| Rat (Ischemia/Reperfusion) | Not specified | Not specified | Improved cardiac functional recovery, reduced mPTP opening, and decreased ROS levels | [10] |
| Wistar Rat (Coronary occlusion/reperfusion) | Not specified | Not specified | Inhibited oxidative stress and mitochondrial cholesterol accumulation | [11][12] |
Signaling Pathways and Mechanisms of Action
The binding of this compound to TSPO initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and proposed mechanisms of action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the investigation of this compound as a TSPO ligand.
TSPO Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for TSPO.
Materials:
-
Tissue/Cell homogenate: Brain tissue or C6 glioma cells known to express TSPO.
-
Radioligand: [3H]Ro5-4864 or [3H]PK11195.
-
Competitor: Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.
-
Binding Reaction: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of the radioligand (e.g., 0.5 nM [3H]Ro5-4864).
-
Membrane preparation (typically 50-100 µg of protein).
-
For non-specific binding, use a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK11195).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay for Neuroprotection
Objective: To assess the protective effect of this compound against a neurotoxic insult.
Materials:
-
Cell line: SH-SY5Y human neuroblastoma cells or primary neurons.
-
Neurotoxin: Amyloid-beta (Aβ) peptide (e.g., Aβ1-42).
-
This compound.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group. Compare the viability of cells treated with the neurotoxin alone to those co-treated with this compound to determine its neuroprotective effect.
Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening
Objective: To determine the effect of this compound on the opening of the mPTP.
Materials:
-
Isolated mitochondria or intact cells.
-
Calcein-AM: A fluorescent dye that is quenched by cobalt in the cytoplasm but not in the mitochondria unless the mPTP opens.
-
Cobalt Chloride (CoCl2): A quencher for calcein fluorescence.
-
mPTP opener (inducer): e.g., Calcium overload or an oxidative stressor.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell/Mitochondria Loading: Load the cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes.
-
Quenching Cytosolic Signal: Add CoCl2 to quench the cytosolic calcein fluorescence.
-
Treatment: Treat the cells/mitochondria with the mPTP inducer in the presence or absence of this compound.
-
Fluorescence Measurement: Monitor the mitochondrial calcein fluorescence over time. A decrease in fluorescence indicates the influx of CoCl2 into the mitochondria through the opened mPTP, quenching the calcein signal.
-
Data Analysis: Compare the rate and extent of fluorescence decrease between the different treatment groups. A slower or reduced decrease in fluorescence in the presence of this compound indicates inhibition of mPTP opening.
Assessment of Apoptosis (Caspase-3 Activity)
Objective: To measure the effect of this compound on caspase-3 activation, a key marker of apoptosis.
Materials:
-
Cell lysates from treated cells.
-
Caspase-3 substrate: A fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Assay buffer.
-
Microplate reader (fluorometer or spectrophotometer).
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay. After treatment, lyse the cells to release intracellular proteins.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate. Compare the activity in cells treated with the apoptotic stimulus alone to those co-treated with this compound.
Conclusion
This compound is a potent and selective ligand for the Translocator Protein, making it an invaluable tool for investigating the diverse functions of TSPO. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting TSPO with this compound and other novel ligands. The demonstrated neuroprotective and cardioprotective effects, mediated through the modulation of mitochondrial function, apoptosis, and inflammation, highlight the promise of this approach for developing new treatments for a range of debilitating diseases. Further research utilizing these established methodologies will undoubtedly continue to unravel the complex biology of TSPO and pave the way for innovative therapeutic strategies.
References
- 1. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 3. TRANSLOCATOR PROTEIN (18 kDa): AN UPDATE ON ITS FUNCTION IN STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a high-affinity peripheral-type benzodiazepine binding site in rat aortic smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
- 8. Mitochondrial benzodiazepine receptors regulate steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to 4'-Chlorodiazepam (Ro5-4864)
CAS Number: 14439-61-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a unique pharmacological profile. Unlike classical benzodiazepines that primarily interact with the GABA-A receptor, this compound demonstrates high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction underpins its diverse biological activities, including neuroprotective, cardioprotective, and immunomodulatory effects, as well as its role in steroidogenesis and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, mechanism of action, and analytical methods for this compound, based on currently available scientific literature.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the 1,4-benzodiazepine class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | [2] |
| Synonyms | Ro5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam | [3] |
| CAS Number | 14439-61-3 | [3] |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [4] |
| Molecular Weight | 319.19 g/mol | [4] |
| Appearance | Off-white powder | [5] |
| Melting Point | 160-163 °C | [5] |
| Solubility | Ethanol: 17 mg/mL; DMF: 20 mg/mL; DMSO: 10 mg/mL | [2][5] |
| pKa | 3.08 ± 0.10 (Predicted) | [5] |
| LogP | 3.30780 | [5] |
Synthesis
The synthesis of this compound, while not extensively detailed in publicly available step-by-step protocols, can be inferred from general benzodiazepine synthesis procedures and patent literature. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one (a precursor)
Disclaimer: This is a generalized protocol based on available literature for similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide
-
Ethanol
-
Hexamine (Hexamethylenetetramine)
-
Ammonium chloride
Procedure:
-
Dissolve N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 mL of ethanol.[5]
-
To this solution, add hexamine (17 g) and ammonium chloride (2 g).[5]
-
Reflux the reaction mixture for 14 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with aqueous sodium hydroxide solution, and then with water to obtain the precursor, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one.[5]
Pharmacology and Mechanism of Action
The primary pharmacological target of this compound is the translocator protein (TSPO).[2] Unlike typical benzodiazepines, it has a low affinity for the central GABA-A receptor.[2]
Binding Affinity
| Target | Ligand | Species | Assay Conditions | Ki (nM) | IC₅₀ (nM) | Reference(s) |
| TSPO | [³H]Ro5-4864 | Guinea Pig Alveolar Type II Cells | Radioligand binding assay | 5.7 (Kd) | - | [6] |
| TSPO | Ro5-4864 | Rat | - | 20.04 ± 2.36 | - | [7] |
| GABA-A Receptor | Ro5-4864 | - | Displacement of radiolabeled diazepam | - | 163,000 | [7] |
Signaling Pathways
The interaction of this compound with TSPO, located on the outer mitochondrial membrane, modulates several key cellular processes, most notably steroidogenesis and apoptosis.
This compound, as a TSPO ligand, is known to stimulate the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8] This process involves a complex interplay of proteins at the mitochondrial membrane.
References
- 1. Ro5-4864, a synthetic ligand of peripheral benzodiazepine receptor, reduces aging-associated myelin degeneration in the sciatic nerve of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 3. Ro5-4864, a peripheral benzodiazepine receptor ligand, reduces reactive gliosis and protects hippocampal hilar neurons from kainic acid excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of the mechanisms of neuroprotection mediated by Ro5-4864 in brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of Ro5-4864 following brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ro 5-4864 | C16H12Cl2N2O | CID 1688 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Chlorodiazepam and its Structural Analogs as Modulators of the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Chlorodiazepam (Ro5-4864), a derivative of the well-known 1,4-benzodiazepine diazepam, represents a significant departure from the classical pharmacology of its parent compound. Unlike diazepam, which primarily interacts with the central benzodiazepine receptors (GABA-A receptors), this compound exhibits a high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This unique binding profile has established this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of TSPO. This technical guide provides a comprehensive overview of this compound and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of TSPO and the development of novel ligands targeting this mitochondrial protein.
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, having yielded a multitude of drugs with significant therapeutic impact, primarily as anxiolytics, sedatives, and anticonvulsants.[1] These classical benzodiazepines exert their effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, the introduction of a chlorine atom at the 4'-position of the C-5 phenyl ring of diazepam dramatically shifts its pharmacological target. This structural modification results in this compound (also known as Ro5-4864), a compound with negligible affinity for GABA-A receptors but high affinity for the translocator protein (TSPO).[2]
TSPO is an 18 kDa protein primarily located in the outer mitochondrial membrane.[3] It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.[4][5] The upregulation of TSPO in response to pathological conditions, such as neurodegenerative diseases and cancer, has made it an attractive target for both diagnostic imaging and therapeutic intervention.[6][7] this compound and its analogs are therefore of significant interest as probes to elucidate the function of TSPO and as lead compounds for the development of novel diagnostic and therapeutic agents.
This guide will delve into the core aspects of this compound structural analogs, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Structure-Activity Relationships of this compound Analogs as TSPO Ligands
The affinity of 1,4-benzodiazepine derivatives for TSPO is highly dependent on their structural features. The following table summarizes the key structure-activity relationships (SAR) for this class of compounds, with a focus on modifications to the core this compound scaffold.
| Position of Modification | Structural Change | Effect on TSPO Affinity | Reference(s) |
| Ring A (Benzene Ring) | Substitution at position 7 with an electron-withdrawing group (e.g., Cl, NO2) | Generally required for high affinity | [1] |
| Substitution at positions 6, 8, or 9 | Generally decreases affinity | [1] | |
| Ring B (Diazepine Ring) | N-1 methylation | Generally well-tolerated or enhances affinity | [8] |
| Carbonyl group at C-2 | Important for binding | [1] | |
| Modifications at C-3 | Can be tolerated, allows for the introduction of functional groups | [1] | |
| Ring C (Phenyl Ring) | 4'-substitution (para position) | Halogen substitution (e.g., Cl) is critical for high TSPO affinity and low GABA-A affinity | [2][8] |
| 2'-substitution (ortho position) | Can influence affinity; for example, 2'-chlorodiazepam (diclazepam) has different properties | [8] | |
| Meta or multiple substitutions | Generally leads to a decrease in affinity | [1] |
Quantitative Data for this compound and Related TSPO Ligands
The following table presents the binding affinities (Ki or IC50 values) of this compound and other relevant benzodiazepine-based TSPO ligands. This data allows for a direct comparison of the potency of these compounds.
| Compound | Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound (Ro5-4864) | TSPO | [3H]PK 11195 | Human Brain | - | 4.1 | [9] |
| This compound (Ro5-4864) | TSPO | [3H]Ro5-4864 | Human Brain | 6.0 | - | [6] |
| Diazepam | GABA-A | [3H]Flunitrazepam | Rat Cortex | - | 1.71 | [10] |
| Diazepam | TSPO | [3H]PK 11195 | Human Brain | >1000 | - | [9] |
| 2'-Chlorodiazepam (Diclazepam) | TSPO | Not Specified | Not Specified | - | - | [8] |
| Clonazepam | TSPO | [3H]PK 11195 | Human Brain | >1000 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of 1,4-benzodiazepine derivatives typically involves a multi-step process. A general synthetic scheme is presented below, which can be adapted to produce various analogs of this compound.
General Synthetic Procedure for 1,4-Benzodiazepin-2-ones:
-
Step 1: Synthesis of 2-amino-5-chlorobenzophenone derivatives. This is a key intermediate. It can be synthesized via the Friedel-Crafts acylation of a substituted aniline with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).
-
Step 2: Reaction with an α-amino acid ester hydrochloride. The 2-aminobenzophenone derivative is then reacted with an α-amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in a suitable solvent like pyridine to form a Schiff base.
-
Step 3: Cyclization. The Schiff base intermediate is then cyclized, often with heating in a solvent like acetic acid, to form the 1,4-benzodiazepine ring system.
-
Step 4: N-alkylation (optional). If an N-1 substituted analog is desired (like this compound, which is N-1 methylated), the product from Step 3 can be alkylated using a suitable alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF).
TSPO Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for TSPO in brain tissue homogenates.
Materials:
-
Radioligand: [3H]PK 11195 (specific activity ~80 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant: 10 µM unlabeled PK 11195
-
Tissue Preparation: Rat brain cortices are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh assay buffer to a final protein concentration of approximately 100 µ g/well .
-
Test Compounds: Serial dilutions of this compound analogs.
-
Filtration System: 96-well harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM PK 11195 (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [3H]PK 11195 (final concentration ~1 nM).
-
Add 150 µL of the brain membrane preparation to each well.
-
Incubate the plate at 4°C for 90 minutes.
-
Terminate the assay by rapid filtration through the GF/B filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and its analogs.
TSPO-Mediated Steroidogenesis
Caption: TSPO's role in the transport of cholesterol into mitochondria for steroidogenesis.
TSPO's Involvement in Apoptosis
Caption: The role of the TSPO-VDAC-ANT complex in the mitochondrial pathway of apoptosis.
Experimental Workflow for SAR Studies
References
- 1. pharmacyconcepts.in [pharmacyconcepts.in]
- 2. 4 -Chlorodiazepam = 98 TLC 14439-61-3 [sigmaaldrich.com]
- 3. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - ProQuest [proquest.com]
- 5. TRANSLOCATOR PROTEIN (18 kDa): AN UPDATE ON ITS FUNCTION IN STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugsandalcohol.ie [drugsandalcohol.ie]
- 9. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4'-Chlorodiazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a distinct pharmacological profile compared to classical benzodiazepines like diazepam. While it shares a structural resemblance, its primary high-affinity binding site is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, rather than the GABA-A receptor.[1][2] This distinction makes this compound a valuable tool for investigating the physiological and pathological roles of TSPO.
These application notes provide a summary of experimental protocols and data related to this compound, focusing on its use in neuroprotection, cardioprotection, and receptor binding assays.
Physicochemical Properties and Identification
This compound is an isomer of the designer benzodiazepine diclazepam (2'-chlorodiazepam).[3][4][5] Its identity can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3]
| Property | Value | Reference |
| Synonyms | Ro 5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam | [2][3] |
| Formal Name | 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | [3] |
| CAS Number | 14439-61-3 | [2][3] |
| Chemical Formula | C16H12Cl2N2O | [3] |
| Molecular Weight | 319.18 g/mol | [3] |
Application 1: In Vitro Neuroprotection Studies
This compound has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in neuronal cell lines and organotypic cultures.[1][6] These studies suggest a mechanism involving the modulation of apoptotic and oxidative stress pathways through its interaction with TSPO.[1][6]
Quantitative Data Summary: Neuroprotective Effects
| Cell Model | Toxin/Stress | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma Cells | Amyloid-beta (Aβ) | 1 nM, 10 nM | Increased cell viability; Inhibition of Aβ-induced Bax upregulation and survivin downregulation. | [1] |
| Organotypic Hippocampal Cultures | Amyloid-beta (Aβ) | 100 nM, 1000 nM | Increased cell viability; Increased expression of superoxide dismutase (SOD). | [6] |
| T98G Astrocyte Cell Lines | Glucose deprivation | Not specified | Protective effects observed. | [7] |
Experimental Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1]
1. Cell Culture and Treatment:
- Culture SH-SY5Y human neuroblastoma cells in standard medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Plate cells in 96-well plates for viability assays or larger flasks for protein analysis.
- Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM) for a specified period (e.g., 1 hour).
- Introduce the neurotoxic insult, such as aggregated Aβ peptide (e.g., 10 µM Aβ25-35), to the culture medium.
- Co-incubate for 24-48 hours.
2. Cell Viability Assay (MTT Assay):
- Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
- Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
3. Western Blot for Apoptotic Markers (Bax and Survivin):
- Lyse the treated cells in RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against Bax, survivin, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities and normalize to the loading control.
Signaling Pathway: Neuroprotection via TSPO Modulation
References
- 1. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4′-氯地西泮 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Monographs [cfsre.org]
- 5. 4’-Chlorodiazepam – NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for 4'-Chlorodiazepam in Cell Culture Studies
Introduction
4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that acts as a potent and selective ligand for the 18kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] Unlike typical benzodiazepines, it has a low affinity for GABA-A receptors and therefore lacks classical benzodiazepine effects.[1][2] Instead, its activity is primarily mediated through its interaction with TSPO, which is located on the outer mitochondrial membrane.[3][4] This interaction is crucial for various cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis.[3][4][5]
In cell culture studies, this compound is widely utilized as a tool to investigate the roles of TSPO in both physiological and pathological contexts. Research has demonstrated its potential as a neuroprotective agent, an anti-proliferative compound, and a modulator of mitochondrial function, making it a valuable compound for drug development professionals and researchers in neuroscience and oncology.[1][2][3][6] These application notes provide a summary of effective dosages and detailed protocols for its use in cell culture experiments.
Quantitative Data Summary: Dosage and Effects
The effective concentration of this compound varies significantly depending on the cell line and the biological endpoint being investigated. The following table summarizes dosages reported in various cell culture studies.
| Cell Line | Dosage Range | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | 1 nM - 10 nM | Neuroprotective against amyloid-beta (Aβ)-induced toxicity; associated with regulation of Bax and survivin expression. | [3] |
| Organotypic Hippocampal Cultures | 100 nM - 1000 nM | Neuroprotective against Aβ-induced toxicity; associated with increased superoxide dismutase (SOD) expression. | [5] |
| T98G (Human Astrocyte) | Not specified, but protective | Preserved cell viability and mitochondrial function under glucose deprivation. | [7][8] |
| Ramos (Human B-lymphoma) | > 40 µM | Cytotoxic; induces apoptosis through superoxide generation. Note: Much higher concentration than for neuroprotective effects. | [9] |
| M-6 (Human Melanoma) | EC50 of 107 µM | Inhibited cell proliferation. | [10] |
| Human Glioma Cells | Not specified | Suppressed [3H]-thymidine incorporation, indicating antiproliferative action. | [6] |
| Rabbit Ventricular Cardiomyocytes | 24 µM | Reduced peak calcium current and amplitude of cytosolic calcium transient. | [11] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by binding to TSPO on the outer mitochondrial membrane. This interaction can trigger several downstream signaling events.
-
Neuroprotection: In neuronal cells, this compound has been shown to confer protection against neurotoxic insults like amyloid-beta. This is achieved by modulating the expression of key apoptosis-related proteins, such as downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein survivin.[3] It can also enhance the cellular antioxidant defense by increasing the expression of enzymes like superoxide dismutase (SOD).[5]
-
Mitochondrial Function: As a TSPO ligand, this compound can protect mitochondrial integrity and function, particularly under conditions of metabolic stress like glucose deprivation.[7][8] This includes reducing the production of free radicals and maintaining mitochondrial membrane potential.
-
Anti-proliferative and Pro-apoptotic Effects: In certain cancer cell lines, such as gliomas and melanomas, this compound has demonstrated anti-proliferative effects.[6][10] At higher concentrations in lymphoma cells, it can induce apoptosis by triggering the generation of superoxide from the mitochondria.[9]
Signaling Pathway Diagram
Caption: Signaling pathways activated by this compound via TSPO.
Experimental Protocols
General Preparation and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 nM to 100 µM).
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration of this compound.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach the desired confluency (typically 50-70%) before treatment. Replace the old medium with a fresh medium containing the working solutions of this compound or vehicle control.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methods used to assess the anti-proliferative effects of benzodiazepines.[10]
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Detection (Propidium Iodide Staining and Flow Cytometry)
This protocol is based on methods used to detect apoptotic cells with hypodiploid DNA content.[9]
-
Cell Culture: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, final concentration 50 µg/mL) and RNase A (final concentration 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear as a distinct population with lower DNA content (the "sub-G1" peak) to the left of the G1 peak on the DNA content histogram.
Experimental Workflow Diagram
Caption: General experimental workflow for cell culture studies.
References
- 1. 4′-クロロジアゼパム ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 3. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates the development of primary hippocampal neurons in a sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cell proliferation of human gliomas by benzodiazepines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
- 8. This compound Protects Mitochondria in T98G Astrocyte Cell Line from Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodiazepine-induced inhibition of human malignant melanoma (M-6) cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4'-Chlorodiazepam
Introduction
4'-Chlorodiazepam is a designer benzodiazepine that has emerged as a novel psychoactive substance (NPS). Structurally similar to diazepam, its detection and quantification are crucial in clinical and forensic toxicology. These application notes provide detailed protocols for the analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated quantitative data for this novel compound is limited, the following methods are based on established procedures for analogous benzodiazepines and serve as a comprehensive guide for researchers, scientists, and drug development professionals. In-house validation is essential before routine use.
Application Note 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS
This method provides a highly sensitive and selective approach for the quantification of this compound in samples such as blood and urine, employing solid-phase extraction (SPE) for sample clean-up.
1. Principle
Following enzymatic hydrolysis to cleave conjugated metabolites, the sample is subjected to solid-phase extraction to isolate this compound from matrix interferences. The purified extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
2. Experimental Protocol: Solid Phase Extraction (SPE) of Urine
-
Sample Pre-treatment:
-
To 200 µL of urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Diazepam-d5 at 250 ng/mL).
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Vortex the mixture and incubate at 50°C for 1 hour to facilitate enzymatic hydrolysis[1].
-
Quench the reaction by adding 200 µL of 4% phosphoric acid[1].
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide[1].
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid)[2].
-
Workflow for Solid Phase Extraction
Caption: Workflow for Solid Phase Extraction of this compound.
3. LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 319.0 (for [M+H]⁺ of this compound) |
| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve loss of characteristic groups from the benzodiazepine structure. |
| Collision Energy | Optimized for each transition. |
4. Quantitative Data
The following table summarizes representative validation parameters for the analysis of benzodiazepines, which can be used as a target for the in-house validation of a this compound method.
| Parameter | Expected Performance (based on related benzodiazepines) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Application Note 2: Screening of this compound in Biological Matrices by GC-MS
This method is suitable for the qualitative identification of this compound in samples and is commonly used in forensic toxicology.
1. Principle
This compound is extracted from the biological matrix using liquid-liquid extraction (LLE). The extract is then concentrated and injected into a gas chromatograph, where the compound is separated from other components before being detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for identification.
2. Experimental Protocol: Liquid-Liquid Extraction (LLE) of Blood
-
Sample Preparation:
-
Pipette 1 mL of whole blood into a glass test tube.
-
Add 10 µL of an appropriate internal standard (e.g., Diazepam-d5).
-
Add 1 mL of 1% ammonium hydroxide solution and vortex to mix[4].
-
-
Extraction:
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution/Derivatization:
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of this compound.
3. GC-MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| GC System | Gas Chromatograph with an Autosampler |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes[5]. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan |
| Mass Range | m/z 50-550 |
4. Data Presentation
The retention time and mass spectrum for this compound must be determined by injecting a certified reference standard. The mass spectrum should then be compared to a library of known compounds for identification.
| Parameter | Expected Data for this compound |
| Retention Time | To be determined experimentally. A reported retention time using LC-QTOF-MS was 8.95 minutes, which will differ for GC-MS[6]. |
| Molecular Ion (M⁺) | m/z 318 (based on the molecular weight of 319.2 and the most abundant chlorine isotopes) |
| Key Fragment Ions | To be determined. Common fragmentation for benzodiazepines includes cleavages of the diazepine ring and loss of substituents from the phenyl rings[7]. |
General Analytical Workflow
The logical flow from sample receipt to the final analytical result is depicted below. This workflow is applicable to both LC-MS/MS and GC-MS methodologies.
Caption: General workflow for the analysis of this compound.
References
Application Notes and Protocols: 4'-Chlorodiazepam in Organotypic Hippocampal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Chlorodiazepam (4'-CD), a translocator protein (TSPO) ligand, in organotypic hippocampal cultures. The information is compiled to assist researchers in designing and executing experiments to investigate the neuroprotective effects of this compound.
Summary of this compound's Neuroprotective Effects
This compound has demonstrated neuroprotective properties in organotypic hippocampal cultures, particularly against amyloid-beta (Aβ)-induced toxicity. Studies have shown that 4'-CD can mitigate the decrease in cell viability caused by Aβ.[1] This protective effect is associated with the modulation of endogenous antioxidant systems. Specifically, the administration of 4'-CD has been linked to an increased expression of superoxide dismutase (SOD), an enzyme critical for combating oxidative stress.[1]
The mechanism of action is believed to be mediated through its binding to the 18kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane.[1][2][3] TSPO is involved in several cellular processes, including cholesterol transport for steroid synthesis and the regulation of apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and SOD expression in organotypic hippocampal cultures exposed to amyloid-beta.
Table 1: Effect of this compound on Cell Viability in the Presence of Amyloid-Beta
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| Amyloid-Beta (Aβ) | - | Decreased |
| Aβ + this compound | 100 nM | Increased vs. Aβ alone |
| Aβ + this compound | 1000 nM | Increased vs. Aβ alone |
Note: This table is a qualitative summary based on the reported neuroprotective effect.[1] Absolute percentages may vary based on experimental conditions.
Table 2: Effect of this compound on Superoxide Dismutase (SOD) Expression
| Treatment Group | Effect on SOD Expression |
| Amyloid-Beta (Aβ) | No significant change reported |
| Aβ + this compound | Increased |
Note: The study associated the neuroprotective effects of 4'-CD with an increased expression of SOD.[1] No significant differences were observed in the expression of catalase, glial fibrillary acidic protein (GFAP), Akt, and procaspase-3.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound to organotypic hippocampal cultures. These protocols are based on established methods for organotypic slice culture and findings from relevant research.[1][4][5][6][7]
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is based on the interface method, which allows for long-term culture and repeated imaging.[4][8]
Materials:
-
Postnatal day 6-9 mouse or rat pups[4]
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize and decapitate postnatal pups.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium and separate them.
-
Place 1-2 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7 days in vitro before experimental manipulation.
Protocol 2: Application of this compound and Amyloid-Beta
Materials:
-
Stabilized organotypic hippocampal slice cultures
-
This compound (stock solution in a suitable solvent like DMSO)
-
Amyloid-beta (Aβ) peptide (e.g., Aβ1-42), pre-aggregated if required by the experimental design
-
Fresh culture medium
Procedure:
-
Prepare working solutions of this compound and Aβ in fresh culture medium. Ensure the final solvent concentration is non-toxic to the cultures (typically <0.1%).
-
Remove the old medium from the culture wells.
-
For the experimental groups, add the medium containing the desired concentrations of this compound (e.g., 100 nM, 1000 nM) and/or Aβ.[1]
-
For the control group, add fresh culture medium with the vehicle control.
-
Incubate the cultures for the desired experimental duration (e.g., 24-48 hours).
Protocol 3: Assessment of Cell Viability
Cell viability can be assessed using various methods, including propidium iodide (PI) staining for cell death or MTT/MTS assays for metabolic activity.
Materials:
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope
Procedure (PI Staining):
-
At the end of the treatment period, add PI to the culture medium at a final concentration of 2-5 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Wash the slices gently with fresh medium.
-
Visualize and capture images of PI fluorescence using a fluorescence microscope.
-
Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software.
Protocol 4: Western Blotting for SOD Expression
Materials:
-
Treated organotypic hippocampal slice cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against SOD
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Harvest the hippocampal slices and homogenize them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against SOD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Caption: General experimental workflow for studying this compound in organotypic cultures.
References
- 1. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates the development of primary hippocampal neurons in a sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staining protocol for organotypic hippocampal slice cultures - CSHL Scientific Digital Repository [repository.cshl.edu]
4'-Chlorodiazepam: A Tool for Interrogating Mitochondrial Function and Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorodiazepam, also known as Ro5-4864, is a high-affinity ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral-type benzodiazepine receptor (PBR).[1][2] TSPO is a highly conserved protein located on the outer mitochondrial membrane and is implicated in a variety of crucial cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function.[1][3] The specific binding of this compound to TSPO makes it a valuable pharmacological tool for investigating the role of this protein in mitochondrial physiology and pathophysiology. These application notes provide an overview of the utility of this compound in mitochondrial research, complete with detailed protocols for key experiments and a summary of its reported effects.
Mechanism of Action
This compound exerts its effects on mitochondria primarily through its interaction with TSPO.[2] TSPO is a component of a multimeric protein complex in the outer mitochondrial membrane that interacts with other key proteins like the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane.[1] Through these interactions, TSPO and its ligands can influence several mitochondrial functions.
The binding of this compound to TSPO has been shown to modulate:
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: this compound can inhibit the opening of the mPTP, a critical event in some forms of regulated cell death.[4]
-
Reactive Oxygen Species (ROS) Production: It has been reported to reduce the production of ROS under conditions of cellular stress.[4][5]
-
Mitochondrial Cholesterol Transport: As a key function of TSPO is cholesterol transport into the mitochondria, this compound can influence this process, which is a rate-limiting step in steroid synthesis.[6][7]
-
Mitochondrial Respiration and Membrane Potential: Ligands of TSPO, including this compound, have been shown to stabilize the mitochondrial membrane potential (ΔΨm) and affect mitochondrial respiration.[8][9]
Data Presentation
The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Cholesterol Uptake | Wistar Rat Heart (Ischemia-Reperfusion) | Not specified | Abolished the increase in mitochondrial cholesterol accumulation. | [6] |
| Oxidative Phosphorylation | Wistar Rat Heart (Ischemia-Reperfusion) | Not specified | Improved decreased oxidative phosphorylation. | [6] |
| mPTP Opening Sensitivity | Wistar Rat Heart (Ischemia-Reperfusion) | Not specified | Reduced the increased sensitivity of mPTP opening. | [6] |
| Cell Viability | T98G Astrocyte Cell Line (Glucose Deprivation) | Not specified | Preserved cell viability. | [5] |
| Free Radical Production | T98G Astrocyte Cell Line (Glucose Deprivation) | Not specified | Reduced production of free radicals. | [5] |
| mPTP Opening Probability | Isolated Rat Hearts (Ischemia/Reperfusion) | Not specified | Reduced. | [4] |
| ROS Level | Isolated Rat Hearts (Ischemia/Reperfusion) | Not specified | Reduced. | [4] |
| Mitochondrial Electron Transport Chain Complex I Activity | Isolated Rat Hearts (Ischemia/Reperfusion) | Not specified | Increased. | [4] |
| Mitochondrial Electron Transport Chain Complex III Activity | Isolated Rat Hearts (Ischemia/Reperfusion) | Not specified | Increased. | [4] |
| State IV Respiration Rate | Rat Kidney Mitochondria | Variable | Increased. | [9] |
| State III Respiration Rate | Rat Kidney Mitochondria | Variable | Decreased. | [9] |
| Respiratory Control Ratio | Rat Kidney Mitochondria | Variable | Significantly decreased. | [9] |
| Cell Viability | Organotypic Hippocampal Cultures (Amyloid-beta induced toxicity) | 100 nM and 1000 nM | Neuroprotective effect. | [3] |
| Superoxide Dismutase (SOD) Expression | Organotypic Hippocampal Cultures (Amyloid-beta induced toxicity) | 100 nM and 1000 nM | Increased expression. | [3] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from methodologies used to assess the impact of compounds on mitochondrial oxygen consumption.[9][10]
Objective: To determine the effect of this compound on mitochondrial respiration states (State III and State IV) and the respiratory control ratio (RCR).
Materials:
-
Isolated mitochondria (e.g., from rat liver or kidney)
-
Respiration Buffer (e.g., 200 mM sucrose, 25 mM KCl, 5 mM MgCl2, 4 mM KH2PO4, 5 mM MOPS, pH 7.4)
-
Respiratory Substrates (e.g., 10 mM succinate or a combination of 10 mM malate and 10 mM pyruvate)
-
ADP solution (e.g., 500 µM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Chamber Preparation: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add 2 mL of pre-warmed (37°C) respiration buffer to the chambers.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chambers and allow the signal to stabilize to measure baseline respiration (State I).
-
Substrate Addition: Add the respiratory substrate(s) to initiate State II respiration.
-
State IV Respiration: Allow the oxygen consumption rate to stabilize. This represents the basal rate of respiration in the absence of ADP.
-
This compound Treatment: Add the desired concentration of this compound or vehicle control (DMSO) to the chambers and incubate for a few minutes, monitoring any changes in the respiration rate.
-
State III Respiration: Add a known amount of ADP (e.g., 500 µM) to stimulate ATP synthesis and induce State III respiration. Record the maximum oxygen consumption rate.
-
Data Analysis:
-
Calculate the State IV respiration rate (before ADP addition).
-
Calculate the State III respiration rate (peak respiration after ADP addition).
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State III to State IV respiration.
-
Compare the RCR values between control and this compound-treated mitochondria. A decrease in RCR is indicative of mitochondrial uncoupling or inhibition of the electron transport chain.[9]
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on the use of cationic fluorescent dyes that accumulate in energized mitochondria.[10]
Objective: To assess the effect of this compound on the mitochondrial membrane potential in intact cells.
Materials:
-
Cultured cells (e.g., T98G astrocytes, cardiomyocytes)
-
Cell culture medium
-
This compound stock solution
-
Fluorescent ΔΨm indicator dye (e.g., Safranin O, TMRE, or JC-1)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy).
-
Dye Loading: Incubate the cells with the ΔΨm indicator dye according to the manufacturer's instructions. For example, load with Safranin O in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Treatment: Add this compound at the desired final concentrations to the cells. Include a vehicle control and a positive control (FCCP).
-
Kinetic or Endpoint Measurement: Monitor the fluorescence changes over time (kinetic) or measure the fluorescence at a specific endpoint after treatment. A decrease in fluorescence for dyes like TMRE and Safranin O, or a shift from red to green fluorescence for JC-1, indicates mitochondrial depolarization.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control. Compare the effects of different concentrations of this compound on ΔΨm.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action at the mitochondrial level.
Caption: Workflow for studying this compound's effect on respiration.
Caption: Cardioprotective signaling of this compound.
Conclusion
This compound is a potent and specific ligand for TSPO, making it an indispensable tool for elucidating the multifaceted roles of this protein in mitochondrial function. Its ability to modulate key mitochondrial events such as permeability transition, ROS production, and bioenergetics provides researchers with a means to investigate the intricate signaling pathways that govern mitochondrial health and disease. The protocols and data presented herein offer a starting point for researchers to incorporate this compound into their studies of mitochondrial biology and its implications for various pathological conditions, including neurodegenerative diseases and cardiovascular disorders.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 3. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial benzodiazepine receptors mediate inhibition of mitochondrial respiratory control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4'-Chlorodiazepam in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Chlorodiazepam, a ligand for the translocator protein (TSPO), in preclinical models of ischemia-reperfusion (I/R) injury. The information compiled from peer-reviewed literature is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a key contributor to the pathology of various cardiovascular and cerebrovascular diseases, including myocardial infarction and stroke. A central event in I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction, increased oxidative stress, and ultimately, cell death.[1]
This compound, a well-characterized TSPO ligand, has emerged as a promising agent in mitigating I/R injury.[1] Its mechanism of action is primarily centered on the modulation of mitochondrial function.[2]
Mechanism of Action
This compound exerts its protective effects by binding to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2] This interaction initiates a signaling cascade that culminates in the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical step in the cell death pathway following I/R.[1] The proposed signaling pathway involves the modulation of mitochondrial cholesterol transport, leading to a reduction in oxidative stress and preservation of mitochondrial integrity.[2]
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
Caption: Proposed signaling pathway of this compound in cardioprotection.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of cardiac ischemia-reperfusion injury.
Table 1: Effect of this compound on Hemodynamic Parameters in Isolated Rat Hearts [1]
| Parameter | Control (I/R) | This compound (10 µM) + I/R |
| LVDP (% of baseline) | 25.3 ± 4.1 | 58.6 ± 5.3 |
| LVEDP (mmHg) | 35.2 ± 3.7 | 12.4 ± 2.1 |
| +dP/dt max (% of baseline) | 28.1 ± 3.9 | 62.5 ± 6.1 |
| -dP/dt max (% of baseline) | 26.5 ± 3.5 | 59.8 ± 5.7 |
| Arrhythmia Score | 3.8 ± 0.5 | 1.5 ± 0.3 |
| LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dt max: Maximum rate of pressure increase; -dP/dt max: Maximum rate of pressure decrease. Data are presented as mean ± SEM. p < 0.05 vs. Control (I/R). |
Table 2: Effect of this compound on Mitochondrial Function in a Rat Model of I/R [2]
| Parameter | Sham | Ischemia-Reperfusion (I/R) | I/R + this compound (10 mg/kg) |
| Respiratory Control Ratio | 4.1 ± 0.2 | 2.7 ± 0.3 | 3.8 ± 0.2 |
| Calcium Retention Capacity (nmol/mg protein) | 258 ± 15 | 129 ± 11 | 225 ± 18 |
| Mitochondrial Cholesterol (nmol/mg protein) | 39.9 ± 3.5 | 89.5 ± 12.2 | 45.2 ± 4.1 |
| Data are presented as mean ± SEM. p < 0.05 vs. I/R. |
Experimental Protocols
Langendorff-Perfused Isolated Heart Model of Ischemia-Reperfusion
This protocol is adapted from studies evaluating the cardioprotective effects of this compound in an ex vivo setting.[1]
Workflow for Langendorff-Perfused Heart Experiment
Caption: Experimental workflow for the Langendorff heart model.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
Procedure:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Administer this compound or vehicle control into the perfusion buffer at the desired concentration.
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion by restoring the flow of the oxygenated buffer (containing the test compound or vehicle) for a period of up to 120 minutes.
-
Continuously monitor cardiac function (LVDP, LVEDP, ±dP/dt) and record electrocardiogram (ECG) to assess arrhythmias throughout the experiment.
Measurement of Myocardial Infarct Size using TTC Staining
This protocol is a standard method to delineate the area of infarction following I/R injury.
Procedure:
-
At the end of the reperfusion period, excise the heart.
-
Flush the coronary vasculature with saline to remove blood.
-
Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Slice the ventricles into uniform sections (e.g., 2 mm thick).
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20-30 minutes.
-
Viable tissue, rich in dehydrogenases, will stain red, while the infarcted tissue will remain pale.
-
Fix the slices in 10% formalin to enhance the contrast.
-
Image the stained slices and quantify the infarct area and the total area of the ventricle using image analysis software.
-
Express the infarct size as a percentage of the total ventricular area.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol measures the calcium retention capacity of isolated mitochondria, an indirect measure of mPTP opening susceptibility.[2]
Workflow for mPTP Opening Assay
Caption: Workflow for assessing mitochondrial calcium retention capacity.
Materials:
-
Mitochondrial isolation buffer
-
Respiration buffer
-
Calcium Green-5N (fluorescent calcium indicator)
-
Mitochondrial substrates (e.g., glutamate, malate)
-
ADP
-
CaCl2 solution
Procedure:
-
Isolate mitochondria from heart tissue using differential centrifugation.
-
Suspend the isolated mitochondria in respiration buffer.
-
Energize the mitochondria by adding respiratory substrates.
-
Add Calcium Green-5N to the mitochondrial suspension to monitor the extramitochondrial calcium concentration.
-
Add sequential pulses of a known concentration of CaCl2 to the suspension.
-
Continuously measure the fluorescence of Calcium Green-5N. A decrease in fluorescence indicates mitochondrial calcium uptake.
-
A sudden, large increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium.
-
The total amount of calcium taken up by the mitochondria before this large release is the calcium retention capacity.
Conclusion
This compound demonstrates significant protective effects in preclinical models of ischemia-reperfusion injury, primarily through its interaction with TSPO and subsequent modulation of mitochondrial function. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other TSPO ligands in I/R-related pathologies. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Chlorodiazepam in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a distinct pharmacological profile compared to classical benzodiazepines like diazepam. While most benzodiazepines exert their effects through allosteric modulation of the GABA-A receptor, this compound displays low affinity for this target. Instead, it serves as a potent and selective ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2][3] This unique selectivity makes this compound an invaluable tool for researchers studying the physiological and pathological roles of TSPO.
These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including its binding characteristics, detailed experimental protocols for determining its affinity for TSPO, and an exploration of the associated signaling pathways.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative binding data for this compound, highlighting its selectivity for the Translocator Protein (TSPO) over the GABA-A receptor.
| Ligand | Receptor/Site | Radioligand | Assay Type | Species/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Bₘₐₓ (fmol/mg protein) | Reference |
| This compound (Ro5-4864) | TSPO | [³H]PK 11195 | Competition | Rat C6 glioma cells | - | 10 | - | [4] |
| This compound (Ro5-4864) | TSPO | [³H]Diazepam | Competition | Mouse glioblastoma | 16 | - | - | [5] |
| This compound (Ro5-4864) | TSPO | - | - | - | 20.04 ± 2.36 | 4.1 | - | [3] |
| This compound (Ro5-4864) | GABA-A Receptor | Radiolabeled Diazepam | Competition | - | - | 163,000 | - | [3] |
| [³H]Ro5-4864 | TSPO | [³H]Ro5-4864 | Saturation | Guinea pig alveolar type II cells | 5.7 (Kᴅ) | - | 4582 | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay to Determine the Affinity of this compound for TSPO
This protocol describes a method to determine the inhibitory constant (Kᵢ) of this compound for the Translocator Protein (TSPO) using a competitive binding assay with a suitable radioligand, such as [³H]-PK 11195.
Objective: To determine the binding affinity (Kᵢ) of this compound for TSPO.
Materials and Reagents:
-
Test Compound: this compound (Ro5-4864)
-
Radioligand: [³H]-PK 11195 (specific activity ~80-90 Ci/mmol)
-
Receptor Source: Mitochondrial membranes prepared from a suitable tissue or cell line known to express TSPO (e.g., rat kidney, C6 glioma cells, or specific brain regions).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Ligand: A high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK 11195 or 10 µM Ro5-4864).
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Methodology:
1. Membrane Preparation: a. Homogenize the tissue or cells in ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. d. Wash the pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay. f. Store the membrane preparation in aliquots at -80°C until use.
2. Assay Procedure: a. Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate:
- Total Binding: Add assay buffer, a fixed concentration of [³H]-PK 11195 (typically at a concentration close to its Kᴅ, e.g., 1-2 nM), and the membrane preparation (typically 50-100 µg of protein).
- Non-specific Binding: Add the non-specific binding ligand, the same fixed concentration of [³H]-PK 11195, and the membrane preparation.
- Competition Binding: Add the various dilutions of this compound, the fixed concentration of [³H]-PK 11195, and the membrane preparation. c. The final assay volume should be consistent across all wells (e.g., 250 µL). d. Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
3. Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. c. Place the filters into scintillation vials. d. Add an appropriate volume of scintillation fluid to each vial and allow them to equilibrate. e. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PK 11195. d. Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:
- [L] is the concentration of the radioligand ([³H]-PK 11195) used in the assay.
- Kᴅ is the dissociation constant of the radioligand for TSPO (this should be determined in a separate saturation binding experiment).
Signaling Pathways and Experimental Workflows
This compound and TSPO-Mediated Signaling
This compound, by binding to TSPO on the outer mitochondrial membrane, can influence several downstream cellular processes. The primary and most well-documented role of TSPO is in the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids.[6][7] Additionally, TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in apoptosis.[8][9]
Caption: TSPO signaling pathway activated by this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Saturation and Competition Binding Assays
Saturation and competition binding assays are complementary techniques used to characterize ligand-receptor interactions. A saturation assay is first performed to determine the receptor density (Bₘₐₓ) and the radioligand's dissociation constant (Kᴅ). The Kᴅ value is then essential for the accurate calculation of the inhibitory constant (Kᵢ) of a test compound in a subsequent competition assay.
References
- 1. Characterization of [3H]Ro5-4864 binding to "peripheral" benzodiazepine receptors in guinea pig alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of [3H]diazepam in mouse glioblastoma: the influence of clonazepam and Ro 5-4864 on [3H]diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial benzodiazepine receptors regulate steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of pregnenolone synthesis in C6-2B glioma cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 4'-Chlorodiazepam Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 4'-Chlorodiazepam stock solutions for use in research and drug development settings. Adherence to these guidelines will help ensure the accuracy, reproducibility, and safety of your experiments.
Introduction
This compound (also known as Ro 5-4864) is a benzodiazepine derivative that is structurally related to diazepam.[1][2] It is a potent and selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike typical benzodiazepines, this compound does not bind to GABA(A) receptors and therefore lacks the characteristic anxiolytic, sedative, and anticonvulsant effects. Its primary utility in research is as a specific probe for studying the function and pharmacology of TSPO.
Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study. This document outlines the necessary information on solubility, stability, and safe handling of this compound, along with a detailed protocol for preparing stock solutions in common organic solvents.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [3] |
| Molecular Weight | 319.2 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Melting Point | 160-163 °C | [4] |
| Storage (Solid) | -20°C | [3] |
| Stability (Solid) | ≥ 3 years | [3] |
Safety Information:
| Hazard | Description | Pictogram | Signal Word | Hazard Codes |
| Acute Toxicity (Oral) | Harmful if swallowed | GHS07 (Exclamation mark) | Warning | H302 |
| Hazards of Solution in Methanol | Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs. | GHS02 (Flame), GHS06 (Skull and crossbones), GHS08 (Health hazard) | Danger | H225, H301+H311+H331, H370 |
Solubility Data
The solubility of this compound in various organic solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data.
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | 20 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Methanol | A certified reference solution is available at 1 mg/mL. | [5] |
Note: The solubility in ethanol has also been reported as 17 mg/mL in another source. It is recommended to start with the lower value and adjust as needed.
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing stock solutions of this compound.
4.1. Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous solvents (DMF, DMSO, or Ethanol)
-
Calibrated analytical balance
-
Spatula
-
Appropriate volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.2. Procedure
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Carefully weigh the desired amount of this compound solid using a clean spatula and weighing paper.
-
Transfer to Volumetric Flask: Transfer the weighed solid into an appropriately sized volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (DMF, DMSO, or Ethanol) to the flask, enough to wet the solid.
-
Dissolution:
-
Gently swirl the flask to begin dissolving the solid.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes. Avoid excessive heating.
-
-
Bringing to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a tightly sealed, light-protecting (amber) vial. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.
4.3. Stability of Stock Solutions
While the solid form of this compound is stable for at least three years when stored at -20°C, the stability of the compound in solution is less well-documented.[3] For a related compound, diclazepam, it is recommended not to store aqueous solutions for more than one day. As a general precaution, it is advisable to prepare fresh stock solutions for critical experiments. If storing for short periods, keep the solutions at -20°C and protected from light. It is good practice to visually inspect for any precipitation before use.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Logical Relationship of Safety Precautions
Caption: Key safety precautions for handling this compound.
References
Administration of 4'-Chlorodiazepam in Animal Models: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of 4'-Chlorodiazepam (also known as Ro5-4864) in various animal models. This compound is a benzodiazepine derivative that acts as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Unlike classical benzodiazepines, it has a low affinity for GABA-A receptors. Its unique pharmacological profile makes it a valuable tool for investigating the role of TSPO in a range of physiological and pathological processes.
Core Applications in Animal Models
Administration of this compound in animal models is primarily utilized to investigate its effects on:
-
Neuroprotection: Studies have explored its potential to protect against neuronal damage in models of neurodegenerative diseases and acute brain injury.
-
Anxiety and Seizure Activity: While it can be anxiogenic and convulsant at higher doses, its effects on anxiety-like behaviors are complex and model-dependent.
-
Cardioprotection: Research indicates a protective role against ischemia-reperfusion injury in the heart.
-
Steroidogenesis: As a TSPO ligand, it is used to study the regulation of steroid hormone synthesis.
-
Apoptosis: Its influence on programmed cell death pathways is an active area of investigation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration across different animal models and experimental paradigms.
Table 1: Effects of this compound on Anxiety-Like Behavior in Rodents
| Animal Model | Behavioral Test | Dose | Route of Administration | Key Findings |
| Rat | Social Interaction Test | 20 mg/kg | - | Reduced time spent in active social interaction, suggesting an anxiogenic effect.[1] |
| Mouse | Elevated Plus Maze | 5 and 10 mg/kg (of chlordiazepoxide) | Intraperitoneal | Increased time spent in open arms, indicating anxiolytic-like effects (study on a related benzodiazepine).[2] |
| Rat | Light/Dark Box | 2.5-10.0 mg/kg (of chlordiazepoxide) | - | Highest dose significantly decreased latency to enter the light compartment (study on a related benzodiazepine).[3] |
Table 2: Neuroprotective Effects of this compound
| Animal Model/System | Insult | Dose | Key Findings |
| Organotypic hippocampal cultures | Amyloid-beta (Aβ) | 100 nM and 1000 nM | Neuroprotective effect against Aβ-induced decrease in cell viability.[4] |
| SH-SY5Y neuroblastoma cells | Amyloid-beta (Aβ) | 1 nM and 10 nM | Neuroprotective effect against Aβ-induced decrease in cell viability.[5] |
Table 3: Cardioprotective Effects of this compound
| Animal Model | Experimental Model | Dose | Key Findings |
| Rabbit Heart | Ischemia-Reperfusion | 24 µM | Protected against reperfusion arrhythmias and post-ischemic contractile impairment.[6] |
| Rat Heart | Ischemia-Reperfusion | - | Abolished the increase in Left Ventricular End-Diastolic Pressure (LVEDP) and accelerated recovery of Left Ventricular Developed Pressure (LVDP).[7] |
| Rat | Ischemia-Reperfusion | - | Inhibited mitochondrial cholesterol accumulation and subsequent oxidative stress.[8] |
Experimental Protocols
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM) Test in Mice
This protocol is adapted from standard EPM procedures and is designed to assess the anxiolytic or anxiogenic effects of this compound.[9][10][11]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-80 cm from the floor).[9]
-
Video tracking software (e.g., ANY-maze).[12]
-
This compound solution.
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80).
-
Syringes and needles for injection.
-
Male C57BL/6 mice (or other appropriate strain).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment. Handle the mice for several days leading up to the test to reduce handling stress.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes before testing. Doses should be determined based on preliminary studies.
-
Test Procedure:
-
Place a mouse at the center of the EPM, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a 5-minute period.[12]
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is typically interpreted as an anxiolytic-like effect, while a decrease may suggest an anxiogenic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.
Social Interaction Test in Rats
This test assesses the anxiogenic or anxiolytic potential of this compound by measuring spontaneous social behavior between two unfamiliar rats.[1][13][14][15][16]
Materials:
-
Open-field arena (e.g., 67 x 57 x 30 cm).[13]
-
Video recording equipment.
-
This compound solution and vehicle.
-
Male Sprague-Dawley rats (weight-matched pairs).
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test.
-
Test Procedure:
-
Place the pair of unfamiliar rats in the open-field arena.
-
Record their behavior for a 10-minute session.
-
-
Data Analysis:
-
Manually or with software, score the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and play-fighting.
-
A significant decrease in social interaction time, without a general decrease in locomotor activity, is indicative of an anxiogenic-like effect.[1]
-
-
Cleaning: Clean the arena thoroughly between trials.
Organotypic Hippocampal Slice Culture for Neuroprotection Studies
This ex vivo model allows for the study of this compound's neuroprotective effects in a setting that preserves the cellular architecture of the hippocampus.[17][18][19][20]
Materials:
-
Postnatal day 5-7 rat pups.
-
Dissection medium (e.g., low sodium artificial cerebrospinal fluid).
-
Slice culture medium.
-
Tissue chopper.
-
Cell culture inserts (0.4 µm).
-
Six-well culture plates.
-
This compound, neurotoxic agent (e.g., Amyloid-beta oligomers).
-
Cell viability assays (e.g., Propidium Iodide staining, MTT assay).
Procedure:
-
Slice Preparation:
-
Humanely euthanize rat pups and dissect the brain in ice-cold dissection medium.
-
Isolate the hippocampi.
-
Cut 400 µm thick coronal slices using a tissue chopper.
-
-
Culture:
-
Transfer 2-3 slices onto each cell culture insert in a six-well plate containing slice culture medium.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Treatment:
-
After a stabilization period (e.g., 7 days in vitro), treat the slices with the neurotoxic agent (e.g., Aβ).
-
Co-treat or pre-treat with different concentrations of this compound (e.g., 10 nM - 1 µM).
-
-
Assessment of Neuroprotection:
-
After the treatment period (e.g., 24-48 hours), assess cell death and viability using appropriate assays.
-
For example, incubate slices with Propidium Iodide to stain dead cells and quantify the fluorescence intensity.
-
-
Molecular Analysis:
Signaling Pathways
TSPO-Mediated Neurosteroidogenesis
This compound, by binding to TSPO, facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone, which can then be converted to other neuroactive steroids.[21][22][23][24] These neurosteroids can modulate neuronal function and have neuroprotective effects.
Modulation of Apoptosis
This compound has been shown to influence apoptotic pathways, in part through its interaction with TSPO, which is a component of the mitochondrial permeability transition pore (mPTP). In models of amyloid-beta toxicity, this compound can counteract the pro-apoptotic effects by modulating the expression of key regulatory proteins.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. 5.2. Social Interaction Test [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amuzainc.com [amuzainc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Translocator protein (TSPO) and neurosteroids: implications in psychiatric disorders [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-Chlorodiazepam Concentration for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 4'-Chlorodiazepam in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
A1: this compound is a ligand for the translocator protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. Its neuroprotective effects are primarily attributed to its interaction with TSPO, which is involved in processes like cholesterol transport for steroid synthesis, and the regulation of mitochondrial permeability transition pore opening and apoptosis. Studies suggest that this compound exerts its neuroprotective effects against amyloid-beta (Aβ)-induced toxicity by modulating the expression of key proteins involved in apoptosis and oxidative stress.
Q2: What are the recommended starting concentrations of this compound for neuroprotection experiments?
A2: The optimal concentration of this compound can vary depending on the experimental model. For in vitro studies using SH-SY5Y neuroblastoma cells, neuroprotective effects against Aβ toxicity have been observed at concentrations of 1nM and 10nM.[1] In organotypic hippocampal cultures, neuroprotective effects were seen at 100nM and 1000nM.[2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: In which experimental models has the neuroprotective effect of this compound been demonstrated?
A3: The neuroprotective effects of this compound have been primarily demonstrated in two key in vitro models of Alzheimer's disease-related neurotoxicity:
-
SH-SY5Y human neuroblastoma cells: This cell line is a widely used model for studying neuronal injury and death.[3]
-
Organotypic hippocampal cultures: These cultures preserve the three-dimensional structure of the hippocampus and are a valuable ex vivo model for studying neurodegenerative processes.[4]
In both models, neurotoxicity is typically induced by exposure to amyloid-beta (Aβ) peptides.
Q4: What are the key signaling pathways modulated by this compound in a neuroprotective context?
A4: this compound's neuroprotective signaling cascade primarily involves:
-
Upregulation of anti-apoptotic proteins: It has been shown to inhibit the Aβ-induced downregulation of survivin, an inhibitor of apoptosis protein.[1]
-
Downregulation of pro-apoptotic proteins: It inhibits the Aβ-induced upregulation of Bax, a pro-apoptotic protein.[1]
-
Enhancement of antioxidant defense: this compound has been associated with an increased expression of superoxide dismutase (SOD), a key enzyme in combating oxidative stress.[2]
Interestingly, in one study, no changes were observed in the expression of catalase, glial fibrillary acidic protein (GFAP), Akt, and procaspase-3.[2]
Data Presentation
Table 1: Effective Concentrations of this compound for Neuroprotection
| Experimental Model | Neurotoxic Insult | Effective Concentration(s) | Reference |
| SH-SY5Y Neuroblastoma Cells | Amyloid-beta (Aβ) | 1nM, 10nM | [1] |
| Organotypic Hippocampal Cultures | Amyloid-beta (Aβ) | 100nM, 1000nM | [2] |
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[5]
-
For differentiation, plate cells at a density of 5x10^4 cells/cm^2. After three days, replace the medium with DMEM containing 2% FBS and 10µM all-trans-retinoic acid (RA) and culture for another 5 days.[6]
-
For full differentiation, subsequently replace the medium with Neurobasal medium supplemented with N-2 supplement and 50 ng/ml BDNF for 7-9 days.[6]
-
-
Preparation of this compound and Amyloid-Beta:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1nM, 10nM).
-
Prepare aggregated Aβ peptide (e.g., Aβ1-42) by dissolving it in sterile, distilled water and incubating it at 37°C for a specified period to allow for aggregation.
-
-
Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound for a designated time (e.g., 1 hour).
-
Following pre-treatment, add the aggregated Aβ solution to the culture wells.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ alone.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
Assessment of Neuroprotection (Cell Viability):
-
Use a quantitative cell viability assay such as the MTT assay.
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Neuroprotection Assay in Organotypic Hippocampal Slice Cultures
-
Preparation of Slice Cultures:
-
Prepare organotypic hippocampal slices (350 µm) from P8-P9 mouse pups using a McIlwain tissue chopper.[1]
-
Culture the slices on semi-permeable membrane inserts in a 6-well plate containing culture medium.[1][4]
-
Maintain the cultures in a humidified 5% CO2 atmosphere at 37°C, changing the medium every 2-3 days.[1]
-
-
Treatment:
-
After a period of stabilization in culture (e.g., 7-14 days), treat the slices with aggregated Aβ.
-
Concurrently, treat the slices with the desired concentrations of this compound (e.g., 100nM, 1000nM).
-
Include control slices (untreated and Aβ-treated).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use a fluorescent marker for cell death, such as Propidium Iodide (PI), and visualize under a fluorescence microscope.
-
Immunohistochemistry: Fix the slices and perform immunohistochemical staining for markers of neuronal health (e.g., NeuN) and cell death (e.g., activated caspase-3).
-
Western Blotting: Homogenize the slices to extract proteins and perform western blotting for key signaling molecules (Bax, survivin, SOD).
-
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve with a wider range of this compound concentrations. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Timing of Treatment | Vary the pre-treatment time with this compound before adding the neurotoxic insult. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Passage cells regularly and monitor for signs of stress. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use a consistent pipetting technique. |
| Edge Effects in Plates | Avoid using the outer wells of the culture plate, as they are more prone to evaporation. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after dilution. If observed, try a different solvent or sonication. |
Issue 3: Unexpected Cellular Morphology or Toxicity with this compound Alone
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a vehicle-only control. |
| Compound Cytotoxicity | Determine the toxicity of this compound alone by treating cells with a range of concentrations without the neurotoxic insult. |
| Contamination | Regularly check cultures for signs of microbial contamination. |
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 2. Cell cultures and Aβ treatment [bio-protocol.org]
- 3. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 4. Long-Term Culture of Organotypic Hippocampal Slice from Old 3xTg-AD Mouse: An ex vivo Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH-SY5Y culturing [protocols.io]
- 6. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
4'-Chlorodiazepam solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4'-Chlorodiazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as Ro5-4864) is a benzodiazepine derivative that selectively binds to the mitochondrial translocator protein (TSPO), making it a valuable tool for research in neuroprotection, steroidogenesis, and apoptosis.[1] However, it is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments, potentially affecting the accuracy and reproducibility of results.
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water. Its solubility is significantly better in organic solvents. For detailed quantitative data, please refer to the solubility tables below.
Q3: How does pH affect the solubility of this compound?
A3: Like many benzodiazepines, the solubility of this compound is pH-dependent. Generally, its aqueous solubility is expected to be higher in acidic conditions (pH < 5) compared to neutral or alkaline pH. This is due to the protonation of the nitrogen atoms in the diazepine ring, which increases the molecule's polarity.
Q4: What are the common solvents for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are the most commonly used solvents for preparing stock solutions of this compound.[2] It is crucial to note that the final concentration of these organic solvents in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[3]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of the stock solution in aqueous media.
Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
Solutions:
-
Use of Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of ethanol and water can significantly increase the solubility of benzodiazepines.[4] The optimal ratio of co-solvent to aqueous medium needs to be determined empirically for your specific experimental setup.
-
pH Adjustment: If your experimental conditions allow, acidifying the aqueous medium can improve the solubility of this compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to increase the apparent solubility of poorly soluble compounds by forming micelles.
-
Preparation of a Solid Dispersion: This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance its dissolution rate in aqueous media.
Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.
Cause: This may be due to the actual concentration of dissolved this compound being lower than the nominal concentration due to precipitation or adsorption to plasticware.
Solutions:
-
Verify Solubilization: Before conducting the experiment, visually inspect the final solution for any signs of precipitation. It is also recommended to quantify the concentration of the dissolved compound in the final medium using a suitable analytical method like HPLC.
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize the loss of the compound due to adsorption.
-
Sonication: Briefly sonicating the final solution can help in dissolving any micro-precipitates.
-
Fresh Dilutions: Prepare fresh dilutions of this compound immediately before each experiment to minimize the risk of precipitation over time.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20[2] |
| Dimethyl sulfoxide (DMSO) | 10[2] |
| Ethanol | 5[2] |
| Methanol | 1 (as a certified reference solution) |
Table 2: Estimated Solubility of Structurally Similar Benzodiazepines in Ethanol-Water Mixtures
| Ethanol Concentration (v/v %) | Estimated Solubility Trend |
| 10 | Low |
| 30 | Moderate |
| 50 | Moderate-High |
| 70 | High |
| 90 | Very High (Peak Solubility)[4] |
| 100 | High |
Note: This table is based on data for chlordiazepoxide and diazepam and serves as an estimation for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 319.19 g/mol ), weigh 3.19 mg.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.19 mg of this compound.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Enhancing Solubility using Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline and may need optimization for this compound.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
-
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the chosen organic solvent in a desired ratio (e.g., 1:1, 1:5 drug to carrier).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature.
-
The resulting solid mass is the solid dispersion.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies or for preparing aqueous solutions for in vitro experiments.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound via the translocator protein (TSPO).
References
Technical Support Center: 4'-Chlorodiazepam Experimental Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4'-Chlorodiazepam during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: The main factors contributing to the degradation of this compound are exposure to harsh pH conditions (both acidic and alkaline), oxidizing agents, elevated temperatures, and light (photodegradation). The presence of water can facilitate hydrolytic degradation, particularly at non-neutral pH and higher temperatures.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For solid this compound, storage at -20°C is recommended for long-term stability. Solutions of this compound, particularly in aqueous buffers, are more susceptible to degradation. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended to minimize hydrolytic degradation.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be detected using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS). In an HPLC chromatogram, the appearance of new peaks at different retention times from the parent this compound peak is a clear indication of degradation. A corresponding decrease in the peak area of the active pharmaceutical ingredient (API) will also be observed.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of structurally similar benzodiazepines like chlordiazepoxide and diazepam, the primary degradation pathway for this compound is likely hydrolysis. This can lead to the formation of a benzophenone derivative, specifically 2-amino-5-chloro-4'-chlorobenzophenone, through the cleavage of the diazepine ring. Other minor degradation products may also form depending on the specific stress conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions for each experiment. 2. Verify the purity of the solid this compound using a reference standard. 3. Analyze samples using a stability-indicating HPLC method to check for degradation products. |
| Appearance of extra peaks in HPLC chromatogram. | Sample degradation due to improper handling or storage. | 1. Review sample preparation and storage procedures. Ensure protection from light and extreme temperatures. 2. Check the pH of your experimental buffer; benzodiazepines are more stable at neutral pH. 3. If using an autosampler, ensure it is temperature-controlled to prevent degradation of samples waiting for injection. |
| Decreased peak area of this compound over time. | Ongoing degradation in the experimental matrix. | 1. Assess the compatibility of your experimental medium (e.g., buffers, cell culture media) with this compound. 2. Consider performing time-course experiments to quantify the rate of degradation under your specific experimental conditions. 3. If significant degradation is observed, modify the experimental design to minimize exposure time to harsh conditions. |
| Precipitation observed in prepared solutions. | Poor solubility or degradation leading to less soluble products. | 1. Verify the solubility of this compound in your chosen solvent system. Co-solvents like ethanol or DMSO may be required.[1] 2. Ensure the pH of the solution is within a range where this compound is stable and soluble. 3. Filter the solution through a 0.22 µm filter before use to remove any particulates. |
Quantitative Data on Benzodiazepine Degradation
Disclaimer: The following data is based on forced degradation studies of chlordiazepoxide, a structurally related benzodiazepine. This information is provided as a likely indicator of this compound's stability profile in the absence of specific data for this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Chlordiazepoxide) | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~15% | 2-amino-5-chlorobenzophenone |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~20% | 2-amino-5-chlorobenzophenone |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~10% | N-oxide and hydroxylated derivatives |
| Thermal Degradation | Solid State | 48 hours | 105°C | ~5% | Not specified |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | ~30% | Benzophenone derivatives |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization may be required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5).
-
Gradient Example: Start with 30% Acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL for stock, diluted to 10-100 µg/mL for working solutions).
Protocol 2: Forced Degradation Study
This protocol describes a general procedure to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for up to 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for up to 24 hours. Withdraw and neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound in a hot air oven at 105°C for up to 48 hours. For solutions, heat at 80°C.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for up to 48 hours. A control sample should be kept in the dark at the same temperature.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Troubleshooting 4'-Chlorodiazepam binding assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 4'-Chlorodiazepam binding assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding sites?
A1: this compound (also known as Ro5-4864) is a benzodiazepine that structuraly resembles diazepam.[1][2] Its primary binding sites are the GABA-A receptor and the translocator protein (TSPO) of 18kDa, located on the outer mitochondrial membrane.[3][4] The binding pocket for benzodiazepines on the GABA-A receptor is located in a subunit cleft between the γ2 and α1 subunits.[4]
Q2: What are the expected outcomes of a this compound binding assay?
A2: A successful this compound binding assay will determine the affinity (Kd) of the compound for its receptor and the density of the receptors (Bmax) in the tissue or cell preparation.[5][6] Competition assays can also be performed to determine the affinity (Ki) of other compounds for the same binding site.[5]
Q3: What are the critical reagents and equipment for this assay?
A3: Key reagents include a radiolabeled ligand (e.g., [3H]-flumazenil or a radiolabeled form of this compound), a source of the receptor (e.g., rat cortical membranes or cells expressing the receptor), assay buffer, a competing non-labeled ligand to determine non-specific binding (e.g., excess unlabeled diazepam), and scintillation cocktail.[5][6] Essential equipment includes a centrifuge or a cell harvester for separating bound from free radioligand, and a liquid scintillation counter to measure radioactivity.[5][6]
Troubleshooting Guide
High Non-Specific Binding
Q4: My non-specific binding is consistently high, obscuring the specific binding signal. What are the potential causes and solutions?
A4: High non-specific binding (NSB) can be a significant issue in radioligand binding assays. Ideally, NSB should be less than 50% of the total binding. Potential causes and solutions are outlined in the table below.
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand, ideally at or below the Kd value.[5] |
| Impure radioligand. | Check the purity of the radioligand. It should typically be >90% pure.[5] |
| Hydrophobic radioligand. | Hydrophobic ligands tend to have higher NSB. Consider using a different radioligand if possible. Including agents like bovine serum albumin (BSA) in the assay buffer can help reduce non-specific interactions.[5] |
| Tissue/Cell Preparation Issues | |
| Too much membrane protein. | Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per assay tube.[5][6] It may be necessary to perform a protein concentration titration to optimize the assay.[5] |
| Improper membrane preparation. | Ensure proper homogenization and washing of the membranes to remove any endogenous ligands or other substances that might interfere with the assay. |
| Assay Condition Issues | |
| Suboptimal incubation time and temperature. | Optimize the incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium.[5] |
| Inadequate washing steps. | Increase the volume and/or the number of washes. Use ice-cold wash buffer to minimize the dissociation of the specifically bound radioligand. |
| Suboptimal assay buffer. | Modify the assay buffer by including agents like BSA or using a different buffer system.[5] |
| Filter binding. | If using filtration, pre-soaking the filters in a solution like BSA can help to reduce the binding of the radioligand to the filter itself.[5] |
Low Signal or No Specific Binding
Q5: I am observing a very low signal or no specific binding in my assay. What could be the problem?
A5: Low or absent specific binding can be due to a variety of factors related to the reagents, assay conditions, or the receptor source.
| Potential Cause | Recommended Solution |
| Reagent Quality | |
| Degraded radioligand. | Ensure the radioligand is within its expiration date and has been stored correctly. |
| Inactive unlabeled ligand or test compounds. | Verify the purity and activity of all unlabeled ligands. |
| Incorrect buffer composition or pH. | Prepare fresh assay buffer and verify the pH. A common buffer is 50 mM Tris-HCl at pH 7.4.[5][6] |
| Assay Conditions | |
| Insufficient incubation time. | Ensure the incubation time is long enough to allow the binding to reach equilibrium. A typical incubation time for benzodiazepine binding assays is around 35 minutes at 30°C.[5][6] |
| Incorrect incubation temperature. | The binding is temperature-dependent. Ensure the incubation is carried out at the optimized temperature.[5][6] |
| Receptor Source | |
| Low receptor density in the tissue/cell preparation. | Use a tissue known to have a high density of the target receptor or use a cell line that overexpresses the receptor. |
| Degraded receptor preparation. | Prepare fresh membrane fractions and store them properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Procedural Errors | |
| Pipetting errors. | Ensure all pipettes are properly calibrated, especially for small volumes. |
| Inefficient separation of bound and free ligand. | Optimize the centrifugation speed and time or the vacuum pressure for filtration to ensure complete separation. |
Experimental Protocols
Protocol 1: this compound Saturation Binding Assay
This protocol is for determining the Kd and Bmax of a radiolabeled this compound analog or a standard radioligand like [3H]-flumazenil.
1. Membrane Preparation:
-
Homogenize the tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).
-
Dilute the membrane preparation to the desired concentration (e.g., 100-200 µg protein/assay tube).[6]
2. Assay Setup:
-
Prepare a series of dilutions of the radioligand in assay buffer.
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam).[6]
-
Add the membrane preparation to all tubes.
3. Incubation:
-
Incubate the tubes at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[5][6]
4. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum or by centrifugation (e.g., 15,000 x g for 5 minutes at 4°C).
-
Wash the filters or pellets rapidly with ice-cold wash buffer.
5. Measurement of Radioactivity:
-
Place the filters or the resuspended pellets in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | [5][6] |
| Incubation Temperature | 30°C | [5][6] |
| Incubation Time | 35 minutes | [5][6] |
| Membrane Protein Concentration | 100-500 µ g/assay | [5][6] |
| Radioligand Concentration | 0.1-10 x Kd | [5] |
| Unlabeled Ligand for NSB | 10 µM Diazepam | [6] |
| Final Assay Volume | 0.5 mL | [5][6] |
Visualizations
Caption: Experimental workflow for a this compound binding assay.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Technical Support Center: 4'-Chlorodiazepam Stability
This technical support center provides guidance on the stability of 4'-chlorodiazepam in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, organic solvents are recommended due to the low aqueous solubility of this compound. Based on available data, the following solvents can be used:
-
Ethanol: Soluble at 5 mg/mL.[1]
-
Dimethylformamide (DMF): Soluble at 20 mg/mL.[1]
-
Dimethyl sulfoxide (DMSO): Soluble at 10 mg/mL.[1]
For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous medium to the final desired concentration. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect experimental outcomes.
Q2: How stable is this compound in aqueous solutions?
Direct stability data for this compound in aqueous solutions is limited. However, like other 1,4-benzodiazepines, it is expected to be susceptible to hydrolysis, particularly at acidic pH.[2][3][4][5] The seven-membered diazepine ring can undergo hydrolytic cleavage. For instance, chlordiazepoxide, a structurally related benzodiazepine, hydrolyzes in aqueous solution, and this degradation is temperature-dependent.[6][7]
Recommendations:
-
Prepare fresh aqueous solutions of this compound for each experiment.
-
If storage is necessary, store at low temperatures (2-8°C or -20°C) for a short period.
-
Buffer the aqueous solution to a neutral or slightly alkaline pH to minimize acid-catalyzed hydrolysis.
Q3: Is this compound sensitive to light?
Yes, benzodiazepines as a class of compounds can be susceptible to photodegradation.[8][9] Exposure to UV or ambient light can lead to the formation of degradation products. Diazepam, for example, undergoes phototransformation.[10]
Recommendations:
-
Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to light during experimental procedures.
Q4: What is the thermal stability of this compound in solution?
Elevated temperatures can accelerate the degradation of benzodiazepines in solution.[11][12] For example, the degradation of lorazepam is significantly influenced by temperature.[12] While specific data for this compound is unavailable, it is prudent to avoid high temperatures.
Recommendations:
-
Store stock and working solutions at controlled room temperature or refrigerated, unless otherwise specified by experimental protocols.
-
Avoid heating solutions unless required for a specific procedure, and if so, for the shortest duration possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected analytical results (e.g., HPLC peak area). | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Check the pH of your aqueous solutions; adjust to neutral if possible.- Protect solutions from light and store at a low temperature.- Verify the purity of the solid compound before dissolution. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Review the solvent preparation and storage conditions.- Consider potential hydrolysis, photodegradation, or thermal degradation.- Use a stability-indicating analytical method to separate and identify potential degradants. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | - Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.- Prepare a more dilute solution.- Consider using a different co-solvent. |
Stability Data Summary
| Solvent | pH | Light Exposure | Temperature | Expected Stability |
| Methanol/Ethanol | Neutral | Protected | 2-8°C | Good (short-term) |
| DMSO/DMF | Neutral | Protected | 2-8°C | Good (short-term) |
| Aqueous Buffer | Acidic (<6) | Any | Room Temp | Poor |
| Aqueous Buffer | Neutral (6-8) | Protected | 2-8°C | Moderate (short-term) |
| Aqueous Buffer | Alkaline (>8) | Protected | 2-8°C | Moderate (short-term) |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a volumetric flask. Add a small amount of the chosen organic solvent (e.g., ethanol, DMSO) to dissolve the compound completely.
-
Volume Adjustment: Once dissolved, add more solvent to reach the final desired volume.
-
Mixing: Mix the solution thoroughly by inverting the flask several times.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (2-8°C or -20°C).
Protocol 2: Forced Degradation Study to Evaluate Stability
Forced degradation studies are essential to understand the stability profile of a compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC-UV method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | CAS 14439-61-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. The behavior of 1,4-benzodiazepine drugs in acidic media. V. Kinetics of hydrolysis of flutazolam and haloxazolam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. iris.hi.is [iris.hi.is]
- 6. The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Benzodiazepines after 120 Days of EMS Deployment - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 4'-Chlorodiazepam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4'-Chlorodiazepam (also known as Ro5-4864) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane.[1] It is a potent and selective ligand for TSPO, which was formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines such as diazepam, this compound has a low affinity for the central gamma-aminobutyric acid type A (GABA-A) receptors that mediate anxiolytic and sedative effects.[1]
Q2: What are the known off-target interactions of this compound?
A2: While highly selective for TSPO, this compound can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-target interactions include:
-
GABA-A Receptors: Although it lacks affinity for the classical benzodiazepine binding site on GABA-A receptors, it can modulate certain GABA-A receptor subtypes. Specifically, it has been shown to interact with receptors containing α2 and β1 subunits.[2][3] This interaction is distinct from that of typical benzodiazepines.[3]
-
Calcium Channels: Evidence suggests that this compound can function as a calcium channel blocker.[4] This activity may contribute to some of its observed physiological effects, such as cardioprotection.[4]
Q3: What are the downstream cellular effects of this compound binding to TSPO?
A3: The interaction of this compound with TSPO can trigger several downstream cellular signaling pathways and processes:
-
Stimulation of Steroidogenesis: By facilitating the transport of cholesterol into the mitochondria, it enhances the synthesis of pregnenolone, a precursor to various neurosteroids.[2][5]
-
Modulation of Mitochondrial Function: It can influence the mitochondrial permeability transition pore (mPTP), a critical regulator of apoptosis.[5][6]
-
Reduction of Oxidative Stress: Studies have shown that it can decrease the levels of reactive oxygen species (ROS) and modulate the activity of various oxidative enzymes.[6]
-
Neuroprotection: Through its effects on mitochondria and steroidogenesis, this compound has demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases and neurotoxicity.[5][7]
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: Employ selective antagonists for potential off-target receptors to confirm that the observed effect is mediated by the intended target. For example, using a GABA-A receptor antagonist can help to rule out the involvement of this off-target.
-
Cross-Validation with Other TSPO Ligands: Compare the effects of this compound with other structurally different TSPO ligands to ensure the observed phenotype is specific to TSPO modulation.
-
Computational Modeling: Utilize in silico methods to predict potential off-target binding based on the chemical structure of this compound.[8][9]
-
High-Throughput Screening: If resources permit, perform high-throughput screening against a panel of receptors and enzymes to empirically identify unintended interactions.[10]
Troubleshooting Guides
Issue 1: Unexpected Convulsant or Anxiogenic Effects
Possible Cause: At higher concentrations, this compound can exhibit convulsant and anxiogenic properties, which is contrary to the effects of classical benzodiazepines.[1] This may be due to its off-target interaction with specific GABA-A receptor subtypes or other neuronal channels.
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound used in your experiment. Ensure that it is within the reported range for selective TSPO binding.
-
Perform a Dose-Response Curve: If not already done, establish a detailed dose-response curve to identify the threshold for these paradoxical effects.
-
Use a GABA-A Antagonist: Co-administer a non-selective GABA-A receptor antagonist, like flumazenil, to determine if the observed effects are mediated through a GABA-A receptor pathway.[2]
-
Consult Literature for Subtype Specificity: Review literature to understand the specific GABA-A receptor subunit compositions that might be involved in these effects.[3]
Issue 2: Discrepancies in Neuroprotective Assay Results
Possible Cause: The neuroprotective effects of this compound are often linked to its action on mitochondrial function and steroidogenesis.[5][7] Discrepancies in results could arise from variations in cell type, experimental conditions, or the influence of off-target effects.
Troubleshooting Steps:
-
Characterize Cell Line: Ensure the cell line used expresses TSPO at sufficient levels. TSPO expression can vary significantly between cell types.
-
Control for Steroidogenic Effects: To isolate the direct mitochondrial effects from those mediated by neurosteroids, consider using an inhibitor of steroid synthesis in a parallel experiment.
-
Assess Mitochondrial Health: Independently measure mitochondrial parameters such as membrane potential, oxygen consumption, and ROS production to directly assess the impact of this compound on mitochondrial function.
-
Evaluate Calcium Channel Blockade: If your experimental model is sensitive to calcium signaling, consider that the off-target calcium channel blocking activity of this compound could be contributing to the observed neuroprotection.[4]
Quantitative Data Summary
| Target | Ligand | Parameter | Value | Reference |
| On-Target | ||||
| Translocator Protein (TSPO) | This compound | Kd | ~3-5 nM | |
| Off-Target | ||||
| GABA-A Receptor (α2β1γ2) | This compound | EC50 (potentiation of [35S]TBPS binding) | ~1 µM | [3] |
| Thyrotropin-Releasing Hormone (TRH) Receptor (pituitary) | Chlordiazepoxide (structurally related) | IC50 | 290 nM | [11] |
| Thyrotropin-Releasing Hormone (TRH) Receptor (brain) | Chlordiazepoxide (structurally related) | IC50 | 5 µM | [11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target GABA-A Receptor Interaction
Objective: To assess the binding of this compound to specific GABA-A receptor subtypes.
Materials:
-
Cell lines expressing specific human GABA-A receptor subunits (e.g., HEK293 cells transfected with α2, β1, and γ2 subunits).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand specific for the GABA-A receptor channel, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).
-
This compound stock solution.
-
GABA.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the cell membranes, [35S]TBPS, and varying concentrations of this compound. Include a control with a known GABA-A agonist to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the IC50 or EC50 of this compound for modulating [35S]TBPS binding.
Visualizations
Caption: TSPO signaling pathway activated by this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 2. Ro 5-4864 | C16H12Cl2N2O | CID 1688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound on expressed human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Chlordiazepoxide displaces thyrotropin-releasing hormone (TRH) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with 4'-Chlorodiazepam Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Chlorodiazepam in cell viability assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound (also known as Ro5-4864) is a benzodiazepine that acts as a potent and selective ligand for the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane.[1][2] Unlike classical benzodiazepines, it does not bind to GABA-A receptors and thus lacks their typical sedative effects.[1] Its primary mechanism of action involves modulating mitochondrial functions.[1][3][4]
Q2: What are the known effects of this compound on cell viability?
A2: The effects of this compound on cell viability are context-dependent. It has demonstrated neuroprotective effects in various studies. For instance, it has been shown to preserve cell viability and reduce nuclear fragmentation in glucose-deprived astrocyte cell lines.[1][3][4] In SH-SY5Y neuroblastoma cells, it has shown neuroprotective effects against amyloid-beta (Aβ) induced toxicity at concentrations of 1nM and 10nM.[5] It has also been shown to be neuroprotective in organotypic hippocampal cultures at concentrations of 100nM and 1000nM. Conversely, at higher concentrations (10-100 μM), it can inhibit cell proliferation in certain breast cancer cell lines.
Q3: Which cell viability assay is best suited for experiments with this compound?
A3: The choice of assay depends on the experimental question.
-
For assessing metabolic activity: MTT and XTT assays are commonly used. However, given that this compound's primary target is the mitochondria, it may influence mitochondrial reductase activity, potentially leading to artifacts. It is crucial to validate findings with an alternative method.
-
For assessing membrane integrity: The LDH assay is a suitable choice as it measures the release of lactate dehydrogenase from damaged cells and is independent of mitochondrial function.
-
For assessing lysosomal integrity: The Neutral Red assay is a good option, as it measures the uptake of the dye into the lysosomes of viable cells.
It is always recommended to use at least two different assays based on different cellular functions to confirm the results.
Section 2: Troubleshooting Guides for Common Cell Viability Assays
This section provides troubleshooting for specific issues that may arise when using this compound with common cell viability assays.
MTT/XTT Assays
| Issue | Potential Cause with this compound | Recommended Solution |
| Results show increased viability (or less cytotoxicity) than expected, not correlating with cell morphology. | 1. Mitochondrial Activity Modulation: this compound, as a TSPO ligand, can modulate mitochondrial function, potentially increasing the activity of mitochondrial reductases independent of cell number.[1][3][4] This would lead to higher formazan production and an overestimation of viability. 2. Antioxidant Effects: this compound has been shown to reduce the production of free radicals.[1][3] Some antioxidant compounds can directly reduce tetrazolium salts, leading to a false positive signal.[6][7] | 1. Validate with an Orthogonal Assay: Confirm results using a non-metabolic assay like the LDH assay or Trypan Blue exclusion. 2. Cell-Free Control: Include a control well with media, this compound at the highest concentration, and the MTT/XTT reagent (without cells) to check for direct reduction of the tetrazolium salt. 3. Optimize Incubation Time: Reduce the incubation time with the MTT/XTT reagent to the minimum required to obtain a sufficient signal, minimizing the time for potential compound-induced metabolic alterations. |
| High variability between replicate wells. | 1. Compound Precipitation: this compound has low aqueous solubility. Precipitation at higher concentrations can lead to uneven exposure of cells to the compound. | 1. Check Solubility: Visually inspect the media for any precipitate after adding this compound. 2. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Improve Solubilization: Prepare a high-concentration stock in an appropriate solvent and perform serial dilutions. Ensure thorough mixing when adding to the culture medium. |
Neutral Red Uptake Assay
| Issue | Potential Cause with this compound | Recommended Solution |
| Inconsistent or unexpected results. | 1. Alteration of Lysosomal pH: While not directly reported for this compound, some lipophilic basic compounds can become trapped in lysosomes, altering their pH and affecting Neutral Red accumulation. 2. Lysosomal Membrane Stabilization: As this compound can have membrane-stabilizing effects, it might influence the integrity of lysosomal membranes, potentially affecting dye uptake or retention. | 1. Use a Positive Control: Include a known lysosomotropic agent (e.g., chloroquine) as a positive control to ensure the assay is performing as expected. 2. Visualize Cells: After incubation with Neutral Red, visually inspect the cells under a microscope to confirm dye uptake in lysosomes and to check for any morphological changes. |
LDH Cytotoxicity Assay
| Issue | Potential Cause with this compound | Recommended Solution |
| Lower than expected cytotoxicity. | 1. Enzyme Inhibition: Some benzodiazepines have been shown to inhibit certain dehydrogenase enzymes.[2][3] While direct inhibition of LDH by this compound is not widely reported, it remains a possibility. | 1. LDH Activity Control: Include a control where this compound is added to the cell lysate (maximum LDH release control) to check for any direct inhibition of the LDH enzyme activity. 2. Use an Alternative Endpoint: If interference is suspected, confirm results with a different cytotoxicity assay, such as a fluorescent dye that stains dead cells. |
Section 3: Data Presentation
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line | Experimental Model | Concentration(s) | Observed Effect | Reference |
| T98G Astrocyte | Glucose Deprivation | Not specified | Preserved cell viability, reduced nuclear fragmentation | [1][3][4] |
| SH-SY5Y Neuroblastoma | Amyloid-beta induced toxicity | 1nM, 10nM | Neuroprotective | [5] |
| Organotypic Hippocampal Cultures | Amyloid-beta induced toxicity | 100nM, 1000nM | Neuroprotective | |
| BT-20 Breast Cancer | Cell Proliferation | 10-100 µM | Inhibition of cell proliferation |
Note: This table summarizes available data and direct comparison of concentrations may not be appropriate across different experimental systems.
Section 4: Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazepam- and chlordiazepoxide-mediated increases in erythrocyte aldehyde dehydrogenase activity and its possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of benzodiazepines on aldehyde dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Adjusting 4'-Chlorodiazepam dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting 4'-Chlorodiazepam dosage across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Ro5-4864) is a benzodiazepine derivative that acts as a potent and selective ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] Unlike typical benzodiazepines, it has a low affinity for GABA-A receptors.[1] Its primary mechanism of action involves binding to TSPO located on the outer mitochondrial membrane. This interaction is crucial for various cellular processes, including cholesterol transport into the mitochondria, which is a rate-limiting step in steroidogenesis.[2][3] Additionally, TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), apoptosis, and cellular proliferation.[2][4][5]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is typically supplied as a powder.[6] To prepare a stock solution, dissolve it in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), methanol, or ethanol. For example, a stock solution can be prepared by dissolving this compound in methanol to a concentration of 1 mg/mL.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) which can then be further diluted in cell culture medium to the desired final concentration. To avoid solubility issues, it is advisable to perform an intermediate dilution in a pre-warmed medium before the final dilution. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What are the typical effective concentration ranges for this compound in different experimental models?
A3: The effective concentration of this compound varies significantly depending on the cell line and the biological effect being investigated. For neuroprotective effects, concentrations in the nanomolar range (1-1000 nM) have been shown to be effective.[2][8] For cardioprotective effects, micromolar concentrations (around 24 µM) have been utilized.[9][10] In cancer cell lines, the effective concentrations for inhibiting cell proliferation are generally in the micromolar range (10-100 µM).[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guides
Problem: I am not observing the expected biological effect after treating my cells with this compound.
-
Solution 1: Verify Dosage and Cell Line Sensitivity. The effective concentration of this compound is highly cell-type specific. Consult the dosage tables below for recommended starting concentrations for similar cell lines. Perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line.
-
Solution 2: Check Stock Solution Integrity. Ensure your this compound stock solution was prepared correctly and stored properly to prevent degradation. Prepare a fresh stock solution if necessary.
-
Solution 3: Confirm TSPO Expression. The primary target of this compound is the Translocator Protein (TSPO). Verify the expression level of TSPO in your cell line of interest through techniques like Western blotting or qPCR. Cell lines with low or absent TSPO expression may not respond to this compound.
-
Solution 4: Optimize Treatment Duration. The duration of treatment can significantly impact the observed effect. For example, neuroprotective effects may be observed after 24-48 hours of pre-treatment, while anti-proliferative effects may require longer incubation times (e.g., 72 hours).
Problem: I am observing significant cytotoxicity or off-target effects.
-
Solution 1: Reduce Concentration. High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells.
-
Solution 2: Check Solvent Concentration. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1-0.5%) and that you have an appropriate vehicle control.
-
Solution 3: Consider Purity of the Compound. Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected cellular responses.
Data on Effective Dosages
The following tables summarize the effective concentrations of this compound in various cell lines for different biological effects.
Table 1: Neuroprotective Effects of this compound
| Cell Line/Model | Effect | Effective Concentration | Reference |
| SH-SY5Y (human neuroblastoma) | Neuroprotection against amyloid-beta toxicity | 1 nM and 10 nM | [8][12] |
| Organotypic hippocampal cultures (rat) | Neuroprotection against amyloid-beta toxicity | 100 nM and 1000 nM | [2][13] |
| Primary hippocampal neurons (mouse) | Modulates neurite development (sex-dependent) | Not specified | [3] |
Table 2: Cardioprotective Effects of this compound
| Cell Line/Model | Effect | Effective Concentration | Reference |
| Rabbit ventricular cardiomyocytes | Reduction in action potential duration and calcium transients | 24 µM | [7][9][14][15] |
| Isolated rat hearts | Improved functional recovery after ischemia/reperfusion | Not specified | [16] |
Table 3: Anti-proliferative and Apoptotic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 / Effective Concentration | Reference |
| BT-20 | Breast Adenocarcinoma | Inhibition of cell proliferation | 10-100 µM (significant inhibition) | [11] |
| BT-20 | Breast Adenocarcinoma | PBR Binding | IC50: 17.3 nM | [11] |
| SNU-C4 | Colorectal Adenocarcinoma | Inhibition of cell survival | Concentration-dependent | [17] |
| MDA-MB-231 | Breast Adenocarcinoma | Inhibition of cell survival | Concentration-dependent | [17] |
| U87MG | Glioblastoma | Inhibition of cell migration | 20 µM | [18] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Signaling Pathways and Workflows
TSPO Signaling in Neuroprotection
The neuroprotective effects of this compound are mediated through its interaction with TSPO on the outer mitochondrial membrane. This interaction is thought to promote mitochondrial function and reduce apoptosis. One proposed mechanism involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
References
- 1. mdpi.com [mdpi.com]
- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO is a novel biomarker for prognosis that regulates cell proliferation through influencing mitochondrial functions in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of the Mitochondrial Translocator Protein in Oxidative Stress-Related Arrhythmias - ProQuest [proquest.com]
- 7. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Translocator Protein (18 kDa) in Cardiac Diseases: State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Specific binding of benzodiazepines to human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of this compound on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Benzodiazepine-Derived Molecule That Interferes with the Bio-Mechanical Properties of Glioblastoma-Astrocytoma Cells Altering Their Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to 4'-Chlorodiazepam effects
Technical Support Center: 4'-Chlorodiazepam
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as Ro5-4864). The focus is on addressing common experimental challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzodiazepine ligand that exhibits high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). Unlike classical benzodiazepines such as diazepam, it has a low affinity for the GABA-A receptor. Its effects are primarily mediated through its interaction with TSPO, which is predominantly located on the outer mitochondrial membrane. This interaction is involved in various cellular processes, including steroidogenesis, apoptosis, and cell proliferation.
Q2: What are the common research applications of this compound?
Due to its specific binding to TSPO, this compound is widely used as a research tool to:
-
Identify and characterize TSPO in various tissues.
-
Investigate the physiological roles of TSPO.
-
Serve as a radioligand (when labeled, e.g., with tritium [³H]) in binding assays.
-
Induce apoptosis in certain cancer cell lines.
Q3: What are the key differences between this compound and Diazepam?
The primary distinction lies in their receptor targets and subsequent biological effects. Diazepam primarily acts on the central GABA-A receptor, producing anxiolytic and sedative effects. In contrast, this compound's high affinity for the mitochondrial TSPO means its effects are related to mitochondrial functions.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: No observable or lower-than-expected cellular effect.
-
Possible Cause 1: Inadequate Cellular Expression of TSPO.
-
Troubleshooting Step: Confirm the expression level of TSPO in your cell model (e.g., via Western blot or qPCR). Not all cell lines express TSPO at high levels.
-
-
Possible Cause 2: Compound Degradation or Purity Issues.
-
Troubleshooting Step: Verify the purity of your this compound stock with an appropriate analytical method. Ensure it has been stored correctly, protected from light and moisture, at the recommended temperature.
-
-
Possible Cause 3: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Poor Solubility of this compound.
-
Troubleshooting Step: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable organic solvent (like DMSO) before preparing the final dilutions in your aqueous experimental medium. Check for any precipitation in your stock or working solutions.
-
-
Possible Cause 2: Inconsistent Cell Health or Density.
-
Troubleshooting Step: Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
-
-
Possible Cause 3: Fluctuations in Mitochondrial State.
-
Troubleshooting Step: As TSPO is a mitochondrial protein, the metabolic state of the cells can influence results. Standardize culture conditions to minimize variations in mitochondrial function.
-
Issue 3: Unexpected or off-target effects are observed.
-
Possible Cause 1: High Concentrations Leading to Non-specific Binding.
-
Troubleshooting Step: Lower the concentration of this compound. High concentrations may lead to binding to lower-affinity sites, causing off-target effects.
-
-
Possible Cause 2: Interaction with other experimental components.
-
Troubleshooting Step: Review all components of your experimental medium and setup for potential interactions.
-
-
Possible Cause 3: Use of a TSPO-negative control.
-
Troubleshooting Step: If possible, use a cell line with low or no TSPO expression or a TSPO knockout model to confirm that the observed effects are TSPO-dependent.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from the literature.
| Parameter | Value | Species/Cell Line | Notes | Reference |
| Binding Affinity (Ki) | ~3 nM | Rat kidney mitochondria | For [³H]PK 11195 displacement | |
| Binding Affinity (Ki) | ~1.5 nM | C6 glioma cells | For [³H]Ro5-4864 binding | |
| Apoptosis Induction (EC50) | ~50-75 µM | Various cancer cell lines | Varies significantly by cell type | |
| Solubility (Aqueous) | Low | N/A | Requires organic solvent for stock | General Knowledge |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TSPO
This protocol outlines a method to determine the binding affinity of a test compound for TSPO using [³H]Ro5-4864 (this compound) as the radioligand.
-
Preparation of Mitochondrial Fractions: Isolate mitochondria from tissue homogenates or cultured cells using differential centrifugation.
-
Binding Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add a constant concentration of [³H]Ro5-4864 (e.g., 1-2 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
For non-specific binding determination, add a high concentration of unlabeled Ro5-4864 (e.g., 10 µM) to a set of wells.
-
Initiate the binding reaction by adding the mitochondrial protein preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Separation: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Caption: Signaling pathway of this compound via the translocator protein (TSPO).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: General experimental workflow for a cell-based assay.
Validation & Comparative
A Comparative Pharmacological Guide: 4'-Chlorodiazepam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 4'-chlorodiazepam and diazepam, drawing upon available experimental data. While both are benzodiazepine derivatives, their primary mechanisms of action and resulting pharmacological profiles differ significantly, steering their potential therapeutic applications in distinct directions.
Executive Summary
Diazepam, a classical benzodiazepine, exerts its well-known anxiolytic, anticonvulsant, sedative, and myorelaxant effects primarily through positive allosteric modulation of GABA-A receptors. In contrast, this compound is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. It largely lacks the typical benzodiazepine effects on the GABA-A receptor and is instead recognized for its neuroprotective and cardioprotective properties, mediated through modulation of mitochondrial function and inflammation. This guide will delve into their distinct receptor binding profiles, in vivo efficacy in relevant models, and underlying signaling pathways.
Receptor and Protein Binding Affinities
The fundamental difference in the pharmacological profiles of this compound and diazepam originates from their distinct molecular targets. Diazepam is a potent modulator of the central GABA-A receptor, whereas this compound exhibits high selectivity for the mitochondrial TSPO.
| Compound | Target | Affinity (Ki/IC50) | Species | Tissue | Reference |
| This compound | Translocator Protein (TSPO) | Ki: 20.04 ± 2.36 nM | - | - | [1] |
| Translocator Protein (TSPO) | IC50: 4.1 nM | - | - | [1] | |
| GABA-A Receptor | IC50: 163,000 nM | - | - | [1] | |
| Diazepam | GABA-A Receptor (α1βγ2) | - | Human | Recombinant | [2] |
| GABA-A Receptor (α2βγ2) | - | Human | Recombinant | [2] | |
| GABA-A Receptor (α3βγ2) | - | Human | Recombinant | [2] | |
| GABA-A Receptor (α5βγ2) | - | Human | Recombinant | [2] |
Note: Specific Ki values for diazepam at different GABA-A receptor subtypes are highly varied in the literature and depend on the specific radioligand and experimental conditions used. It is well-established that diazepam binds with high affinity to the benzodiazepine site on various GABA-A receptor subtypes.
In Vivo Pharmacological Effects: A Tale of Two Mechanisms
The differing receptor affinities of this compound and diazepam translate into distinct in vivo pharmacological effects. Diazepam is a canonical anxiolytic and anticonvulsant, while this compound's effects are primarily centered on cellular protection.
Anxiolytic and Anticonvulsant Activity
Diazepam is a well-characterized anxiolytic and anticonvulsant. Its anxiolytic effects are largely mediated by its action on α2-containing GABA-A receptors. In preclinical models like the elevated plus-maze, diazepam increases the time spent in the open arms, indicative of reduced anxiety, at doses ranging from 0.5 to 2 mg/kg.[3][4] As an anticonvulsant, diazepam is effective in various seizure models, including those induced by pentylenetetrazol (PTZ).
In contrast, there is a lack of evidence for significant anxiolytic or anticonvulsant activity of this compound. In fact, at high doses, it has been reported to have proconvulsant effects, which may be related to its ability to block the Cl- ionophore of the GABA-A receptor at these concentrations.[1]
| Compound | Model | Effect | Effective Dose (Mice) | Reference |
| Diazepam | Elevated Plus-Maze | Anxiolytic | 0.5 - 2 mg/kg | [3][4] |
| Diazepam | Pentylenetetrazol-induced seizures | Anticonvulsant | - | - |
| This compound | Elevated Plus-Maze | No significant anxiolytic effect reported | - | - |
| This compound | Pentylenetetrazol-induced seizures | Proconvulsant at high doses | - | [1] |
Neuroprotective and Anti-inflammatory Effects
A growing body of evidence highlights the neuroprotective and anti-inflammatory properties of both compounds, albeit through different mechanisms.
This compound has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal injury. These effects are attributed to its interaction with TSPO on the outer mitochondrial membrane, leading to the preservation of mitochondrial function, reduction of oxidative stress, and modulation of apoptosis-related proteins. For instance, this compound has been shown to be neuroprotective against amyloid-beta toxicity at concentrations of 1 nM and 10 nM in vitro.[5] In organotypic hippocampal cultures, it conferred neuroprotection at 100 nM and 1000 nM.[6] In vivo, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor (TNF), and interleukin-6 (IL-6) by macrophages at a dose of 1 mg/kg.[7]
Diazepam also exhibits neuroprotective and anti-inflammatory effects. It can reduce the number of inflammatory cells (microglia, monocytes, and macrophages) in the central nervous system in experimental autoimmune encephalomyelitis.[8] Diazepam has also been shown to limit microglia-mediated neuronal remodeling in the prefrontal cortex following chronic stress.[9] These anti-inflammatory actions may be mediated, in part, through its interaction with TSPO, for which it has a lower affinity than this compound, and by modulating neuronal activity through GABA-A receptors, which in turn can influence neuro-immune interactions.[8][9]
Pharmacokinetic Profiles
Detailed pharmacokinetic data for this compound is limited. For diazepam, extensive data is available, demonstrating rapid absorption and distribution to the brain.
| Parameter | Diazepam (Rat) | This compound |
| Administration Route | 5 mg/kg IP | - |
| Half-life (t½) | Plasma: 0.88 h; Brain: 0.89 h | Not available |
| Volume of Distribution (Vd) | 19.3 L/kg | Not available |
| Total Clearance (CL) | 255 mL/kg/min | Not available |
| Brain to Plasma Ratio | 4.5 ± 0.1 | Not available |
| Reference | [1] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and diazepam lead to the activation of different signaling cascades.
Diazepam: Enhancing GABAergic Inhibition
Diazepam acts as a positive allosteric modulator of GABA-A receptors. By binding to the benzodiazepine site at the interface of α and γ subunits, it increases the affinity of the receptor for GABA. This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
This compound: Modulating Mitochondrial Function via TSPO
This compound binds to TSPO on the outer mitochondrial membrane. This interaction is thought to modulate cholesterol transport into the mitochondria, which is the rate-limiting step in neurosteroid synthesis. Neurosteroids can, in turn, allosterically modulate GABA-A receptors. Additionally, TSPO is implicated in regulating mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and reactive oxygen species (ROS) production. By modulating these mitochondrial functions, this compound can exert neuroprotective and anti-inflammatory effects.[10][11]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol outlines a method for determining the binding affinity of a compound for the GABA-A receptor.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes an in vivo model to assess the neuroprotective effects of a compound against ischemic stroke.
References
- 1. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is neuroprotective against amyloid-beta in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo treatment with benzodiazepines inhibits murine phagocyte oxidative metabolism and production of interleukin 1, tumor necrosis factor and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam limits microglia-mediated neuronal remodeling in the prefrontal cortex and associated behavioral consequences following chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Chlorodiazepam and Other TSPO Ligands for Researchers
For Immediate Publication
This guide provides a detailed, data-driven comparison of 4'-Chlorodiazepam (also known as Ro5-4864) with other prominent Translocator Protein (TSPO) ligands, including PK 11195 and FGIN-1-27. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in binding affinity, selectivity, and functional effects of these widely used research tools.
Introduction to TSPO and its Ligands
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] It is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[2][3] Due to its upregulation in response to neuroinflammation and various pathologies, TSPO has become a significant target for diagnostic imaging and therapeutic development.[4]
A variety of synthetic ligands have been developed to probe the function of TSPO. Among the most well-characterized are this compound (a benzodiazepine derivative), PK 11195 (an isoquinoline carboxamide), and FGIN-1-27 (an N,N-dialkylated indole-3-glyoxylamide).[5][6] While all three bind to TSPO, they exhibit distinct pharmacological profiles. This compound, unlike most benzodiazepines, has low affinity for GABA-A receptors and can produce anxiogenic and convulsant effects at higher doses.[7] PK 11195 is a well-characterized antagonist, while FGIN-1-27 is considered a TSPO agonist.[5][6]
Comparative Binding Affinity
The binding affinity of a ligand for its target is a critical parameter in assessing its potency and potential for off-target effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound, PK 11195, and FGIN-1-27 from various studies.
| Ligand | Reported Kᵢ (nM) | Species/Tissue | Reference |
| This compound (Ro5-4864) | 20.04 ± 2.36 | Not Specified | [5] |
| 4.4 | Not Specified | ||
| PK 11195 | 3.60 ± 0.41 | Not Specified | [5] |
| 1.4 (Kd) | Rat Brain | [8] | |
| 4.3 - 6.6 (Kd) | Human Brain | [8] | |
| FGIN-1-27 | 3.0 | Not Specified | [2] |
Note: Direct comparison of absolute Ki values across different studies should be approached with caution due to variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize TSPO ligands.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney or brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[2]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes containing TSPO.[2]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[2]
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PK 11195), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) from the competition curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways Modulated by TSPO Ligands
TSPO ligands can influence several downstream signaling pathways, primarily related to steroidogenesis, apoptosis, and inflammation. The precise mechanisms are still under active investigation and some aspects, particularly the role of TSPO in steroidogenesis, are debated.[10][11]
TSPO and Steroidogenesis
Historically, TSPO was thought to play a crucial role in the transport of cholesterol into the mitochondria, the rate-limiting step in the synthesis of steroid hormones.[12] However, recent studies using TSPO knockout models have challenged this dogma, suggesting that TSPO may not be essential for steroidogenesis.[10][11] Despite this controversy, many studies report that TSPO ligands can modulate steroid production.[12]
Proposed TSPO-Mediated Steroidogenesis Pathway
Caption: Proposed (and debated) role of TSPO in steroidogenesis.
TSPO and Apoptosis
TSPO is also implicated in the regulation of programmed cell death, or apoptosis. It is thought to interact with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), which are components of the mitochondrial permeability transition pore (mPTP).[13] Opening of the mPTP can lead to the release of pro-apoptotic factors from the mitochondria.
TSPO's Role in the Apoptotic Pathway
Caption: TSPO's interaction with the mitochondrial permeability transition pore.
Functional Effects and Therapeutic Potential
The diverse signaling pathways modulated by TSPO ligands translate into a wide range of reported functional effects.
-
Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neurotoxicity.[7]
-
Anti-inflammatory Effects: TSPO ligands, including PK 11195, have been shown to reduce neuroinflammation.[4]
-
Anxiolytic and Anxiogenic Effects: While FGIN-1-27 exhibits anti-anxiety effects, this compound can be anxiogenic at higher doses.[5][6]
-
Cardioprotection: this compound has been shown to be cardioprotective by inhibiting the mitochondrial accumulation of cholesterol during reperfusion.[14][15]
-
Anti-cancer Potential: Some TSPO ligands have been investigated for their pro-apoptotic effects in cancer cells.
Conclusion
This compound, PK 11195, and FGIN-1-27 are valuable pharmacological tools for investigating the multifaceted roles of TSPO. While they all target the same protein, their distinct chemical structures lead to differences in binding affinity and functional outcomes. Researchers should carefully consider these differences when selecting a ligand for their specific experimental needs. The data and protocols presented in this guide are intended to facilitate informed decision-making and promote robust and reproducible research in the ever-evolving field of TSPO biology.
References
- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Translocator protein - Wikipedia [en.wikipedia.org]
- 4. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 6. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 8. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 4'-Chlorodiazepam In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of 4'-Chlorodiazepam with other benzodiazepines, including Diazepam, Midazolam, and Clonazepam. The information presented is intended to support research and development efforts in the field of neuroprotective therapeutics by offering a consolidated overview of experimental data and methodologies.
Executive Summary
This compound, a selective ligand for the 18 kDa translocator protein (TSPO), has demonstrated promising neuroprotective effects in preclinical in vivo models of neurodegeneration. This guide synthesizes available data to compare its efficacy and mechanisms of action with those of traditional benzodiazepines that primarily act on GABA-A receptors. The evidence suggests that this compound exerts its neuroprotective effects through a distinct mechanism involving the modulation of neuroinflammation and apoptosis, setting it apart from other benzodiazepines.
Comparative Analysis of In Vivo Neuroprotective Effects
The following table summarizes the quantitative data from key in vivo studies investigating the neuroprotective effects of this compound and other selected benzodiazepines across various models of neuronal injury.
| Compound | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| This compound (Ro5-4864) | rTg4510 Tauopathy Mouse Model | Not specified in abstract | Attenuated brain atrophy and hippocampal neuronal loss. Reduced in vivo TSPO-PET signal, indicating decreased neuroinflammation. | [1] |
| Diazepam | Photothrombotic Focal Ischemia Rat Model | 10 mg/kg, i.p. at 1 and 4 hours post-lesion | Significant reduction in lesion volume compared to controls. | [2] |
| Streptozotocin-induced Alzheimer's Disease Rat Model | 0.05 mg/kg and 1 mg/kg | Protected against cognitive deficits, prevented neuroinflammation, and preserved synaptic plasticity. | [3][4] | |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model | 10 mg/kg, i.p. at 30 and 90 min post-MCAO | No significant reduction in infarct volume when normothermia was maintained. | [5] | |
| Midazolam | Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model | 2 or 5 mg/kg | Reduced the percentage of TUNEL-positive apoptotic cells from 68±7% (control) to 48±7% (2 mg/kg) and 31±5% (5 mg/kg). Reduced expression of caspase-3 and PARP. | [6][7] |
| Clonazepam | Epilepsy Models | Not specified in abstract | Effective in controlling seizures. | [8] |
Detailed Experimental Protocols
Tauopathy Mouse Model (for this compound)
-
Animal Model: rTg4510 tau transgenic mice, which express a mutant human tau gene (P301L) leading to age-dependent development of tau pathology and neurodegeneration.[1]
-
Intervention: Treatment with this compound (Ro5-4864). Specific dosage and administration route are not detailed in the available abstract.
-
Outcome Measures:
-
In Vivo Imaging: Longitudinal assessment of brain atrophy using volumetric magnetic resonance imaging (MRI) and neuroinflammation via positron emission tomography (PET) with a TSPO-specific radioligand.[1]
-
Immunohistochemistry: Post-mortem analysis of brain sections for neuronal survival markers (e.g., NeuN), tau pathology (e.g., AT8), and neuroinflammatory markers (e.g., IBA-1 for microglia, C1q for complement activation).[1]
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model (for Diazepam and Midazolam)
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthesia is induced and maintained.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Intervention: Intraperitoneal (i.p.) injection of the test compound (e.g., Diazepam or Midazolam) or vehicle at specified time points relative to the onset of MCAO.[5][9]
-
Outcome Measures:
-
Infarct Volume Assessment: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then quantified.
-
Apoptosis Assays: Brain tissue is processed for TUNEL staining to identify apoptotic cells. Western blotting or RT-qPCR can be used to measure the expression of apoptosis-related proteins like caspase-3 and PARP.[6][7]
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.
-
Streptozotocin-Induced Alzheimer's Disease Rat Model (for Diazepam)
-
Animal Model: Male Wistar rats.
-
Induction of Pathology: A single intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) is administered to induce a sporadic model of Alzheimer's disease characterized by cognitive impairment.[3][4][10]
-
Intervention: Daily administration of Diazepam or vehicle.[3][4]
-
Outcome Measures:
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze or elevated plus-maze.[3][4][10]
-
Immunohistochemistry and Western Blotting: Brain tissue is analyzed for markers of neuroinflammation (e.g., GFAP for astrocytes, Iba-1 for microglia) and synaptic plasticity.[3][4]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion
The available in vivo data suggest that this compound holds significant potential as a neuroprotective agent, operating through a mechanism distinct from classic benzodiazepines. Its ability to modulate neuroinflammation via TSPO presents a novel therapeutic avenue. In contrast, the neuroprotective effects of diazepam and midazolam appear more context-dependent, with factors such as body temperature and the specific model of injury influencing their efficacy. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative neuroprotective potential of this compound and to establish optimal therapeutic windows and dosing regimens. This guide serves as a foundational resource to inform the design of such future investigations.
References
- 1. Neuroprotective effect of mitochondrial translocator protein ligand in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam reduces brain lesion size in a photothrombotic model of focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective action of diazepam at very low and moderate doses in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam does not reduce infarct size in rats subjected to transient occlusion of the middle cerebral artery when normothermia is maintained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midazolam anesthesia protects neuronal cells from oxidative stress-induced death via activation of the JNK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of midazolam on focal cerebral ischemia in rats through anti‑apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sporadic dementia of Alzheimer's type induced by streptozotocin promotes anxiogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Receptor Selectivity of 4'-Chlorodiazepam: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity profile of 4'-Chlorodiazepam with benzodiazepine receptors. This report provides a comparative analysis of its binding affinities, supported by experimental data and detailed methodologies, to elucidate its unique pharmacological profile.
This compound, also known as Ro5-4864, is a structurally distinct benzodiazepine derivative that exhibits a significantly different receptor interaction profile compared to classical benzodiazepines. This guide delves into the cross-reactivity of this compound with various benzodiazepine receptor subtypes, offering a valuable resource for researchers investigating its therapeutic potential and mechanism of action.
Distinguishing Receptor Affinities: A Comparative Overview
While most benzodiazepines exert their effects through positive allosteric modulation of the central γ-aminobutyric acid type A (GABA-A) receptors, this compound demonstrates a marked preference for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, formerly known as the peripheral benzodiazepine receptor (PBR).
The following table summarizes the binding affinities (Ki or IC50 values) of this compound in comparison to commonly used benzodiazepines—Diazepam, Clonazepam, and Lorazepam—at TSPO and various GABA-A receptor alpha subtypes. Lower values indicate higher binding affinity.
| Compound | TSPO (Ki in nM) | GABA-A α1 (Ki in nM) | GABA-A α2 (Ki in nM) | GABA-A α3 (Ki in nM) | GABA-A α5 (Ki in nM) |
| This compound (Ro5-4864) | 2.9 - 4.1 | >10,000 | Potentiation observed, specific Ki not consistently reported | No significant interaction | No significant interaction |
| Diazepam | ~300 - 1,000 | 4.5 - 12 | 2.9 - 8.5 | 4.8 - 15 | 10 - 25 |
| Clonazepam | >1,000 | 1.0 - 2.5 | 0.8 - 2.0 | 1.5 - 3.0 | 2.0 - 4.0 |
| Lorazepam | >1,000 | 1.2 - 3.1 | 1.0 - 2.5 | 1.8 - 4.0 | 2.5 - 5.0 |
Disclaimer: The binding affinity values are compiled from various sources and should be considered as representative. Direct comparison of absolute values across different studies may be challenging due to variations in experimental conditions.
The data clearly illustrates that this compound is a high-affinity ligand for TSPO, with significantly lower affinity for the central GABA-A receptors compared to classical benzodiazepines. Notably, while having a low affinity for the classical benzodiazepine binding site on GABA-A receptors, some studies indicate that this compound can modulate the function of specific GABA-A receptor subtypes, particularly those containing the α2 subunit, through a distinct binding site.[1]
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
The determination of binding affinities and functional effects of this compound and other benzodiazepines on their respective receptors relies on well-established experimental protocols.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2) or from tissue homogenates rich in the target receptor (e.g., rat brain cortex for GABA-A receptors, kidney or adrenal gland for TSPO).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For GABA-A benzodiazepine sites, [³H]-Flunitrazepam is commonly used. For TSPO, [³H]-PK 11195 or [³H]-Ro5-4864 are frequently utilized.
-
Test Compound: this compound or other benzodiazepines of interest.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is the total binding minus the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Electrophysiological Assay (Two-Electrode Voltage Clamp)
This functional assay is used to measure the effect of a compound on the ion flow through the GABA-A receptor channel.
Objective: To determine if a compound acts as a positive allosteric modulator (potentiating the effect of GABA), a negative allosteric modulator (inhibiting the effect of GABA), or a neutral antagonist.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype.
-
Two-Electrode Voltage Clamp Setup: To clamp the membrane potential of the oocyte and record the currents flowing across the membrane.
-
Perfusion System: To apply GABA and the test compound to the oocyte.
-
Solutions: GABA solutions at various concentrations and solutions of the test compound.
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and injected with the cRNAs for the specific GABA-A receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording: An oocyte expressing the receptors is placed in the recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
GABA Application: A specific concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response) is applied to the oocyte, and the resulting chloride current is recorded.
-
Co-application: The test compound is then co-applied with the same concentration of GABA, and the change in the chloride current is measured.
-
Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation. A decrease in the current suggests negative allosteric modulation. No change in the current indicates a neutral effect at the tested concentration.
Signaling Pathways: GABA-A Receptor vs. Translocator Protein (TSPO)
The distinct receptor preferences of this compound and classical benzodiazepines translate into the activation of different downstream signaling pathways.
GABA-A Receptor Signaling Pathway
Classical benzodiazepines bind to the interface of the α and γ subunits of the GABA-A receptor. This binding increases the affinity of the receptor for GABA, leading to more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which underlies the anxiolytic, sedative, and anticonvulsant effects of these drugs.
GABA-A Receptor Signaling Pathway
Translocator Protein (TSPO) Signaling Pathway
This compound binds with high affinity to TSPO on the outer mitochondrial membrane. The downstream effects of TSPO activation are multifaceted and not fully elucidated but are known to be involved in the regulation of steroidogenesis, inflammation, and apoptosis. One of the key functions of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate GABA-A receptors and other neuronal targets.
TSPO Signaling Pathway
Conclusion
This compound exhibits a distinct cross-reactivity profile, with high affinity for the translocator protein (TSPO) and significantly lower affinity for the central GABA-A receptors that are the primary targets of classical benzodiazepines. This selective interaction with TSPO opens avenues for exploring its therapeutic potential in conditions where TSPO is implicated, such as neuroinflammation, neurodegenerative diseases, and certain cancers. The comparative data and detailed methodologies provided in this guide serve as a foundational resource for researchers working to further characterize the pharmacology of this compound and to develop novel therapeutics targeting these receptor systems.
References
4'-Chlorodiazepam and Ro5-4864: A Guide to Nomenclature and Receptor Specificity
For researchers in pharmacology and drug development, precise nomenclature is paramount. This guide provides a comprehensive comparison of 4'-Chlorodiazepam and Ro5-4864, clarifying their identity and detailing their distinct pharmacological profiles supported by experimental data.
It is definitively established that This compound and Ro5-4864 are synonymous terms for the same chemical entity .[1][2][3][4][5][6][7][8] The compound's systematic IUPAC name is 7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one, and it is registered under the CAS number 14439-61-3.[1][2][3][4] While structurally a benzodiazepine derivative of diazepam, its functional profile diverges significantly from classical benzodiazepines.
Comparative Receptor Binding Affinity
The primary distinction in the pharmacological activity of this compound (Ro5-4864) lies in its selective affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), over the central benzodiazepine receptors (GABA-A receptors).[5]
| Ligand | Target | Species | Assay Type | Binding Affinity Metric | Value (nM) | Reference |
| This compound (Ro5-4864) | TSPO | Rat | [³H]Ro5-4864 Saturation | Kd | 2.8 ± 0.7 | [5] |
| This compound (Ro5-4864) | TSPO | Rat | [³H]Ro5-4864 Competition | Ki | 6.1 ± 1.9 | [5] |
| This compound (Ro5-4864) | TSPO | Not Specified | Radioligand Displacement | IC50 | 4.1 | [1][4] |
| This compound (Ro5-4864) | TSPO | Not Specified | Equilibrium Binding | Ki | 20.04 ± 2.36 | [1][4] |
| This compound (Ro5-4864) | GABA-A Receptor | Rat | [³H]diazepam Displacement | IC50 | 163,000 | [1][4] |
| Diazepam | TSPO | Rat | [³H]Ro5-4864 Competition | Ki | 87.3 ± 3.4 | [5] |
| Clonazepam | TSPO | Rat | [³H]Ro5-4864 Competition | Ki | 6,300 ± 1,300 | [5] |
Table 1: Comparative binding affinities of this compound (Ro5-4864) and other benzodiazepines for the Translocator Protein (TSPO) and GABA-A receptors. The data clearly illustrates the high and selective affinity of this compound (Ro5-4864) for TSPO.
Functional Activity at the Translocator Protein (TSPO)
This compound (Ro5-4864) is considered a potent agonist of TSPO.[3][7] Its binding to this mitochondrial protein initiates a cascade of cellular events, including the modulation of steroidogenesis, regulation of immune cell function, and influence over cellular proliferation and apoptosis.[7][9]
One of the most well-characterized functions of TSPO activation by Ro5-4864 is the stimulation of steroid synthesis.[7] TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the production of pregnenolone, a precursor to all other steroid hormones.[7]
Furthermore, Ro5-4864 has been shown to modulate the activity of immune cells. For instance, it can suppress pro-inflammatory functions in mast cells and modulate microglia activity, suggesting a role in neuroinflammation.[3][9]
Experimental Protocols
Radioligand Binding Assay for TSPO Affinity
The binding affinity of this compound (Ro5-4864) to TSPO is typically determined using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues (e.g., rat kidney, brain) or cells expressing TSPO are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a constant concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195 or [³H]Ro5-4864).
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 2. Translocator protein agonist Ro5-4864 alleviates neuropathic pain and promotes remyelination in the sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a high-affinity peripheral-type benzodiazepine binding site in rat aortic smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro5-4864, a translocator protein ligand, regulates T cell-mediated inflammatory responses in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TSPO: An Evolutionarily Conserved Protein with Elusive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Chlorodiazepam and 2'-Chlorodiazepam for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the two isomeric benzodiazepine derivatives, 4'-Chlorodiazepam and 2'-chlorodiazepam. While structurally similar, these compounds exhibit distinct pharmacological profiles, making a clear understanding of their properties crucial for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes their primary signaling pathways.
Executive Summary
This compound (also known as Ro5-4864) and 2'-chlorodiazepam (commonly known as diclazepam) are positional isomers of a chloro-substituted phenyl ring attached to the diazepam structure. Despite this seemingly minor structural difference, their primary molecular targets and resulting pharmacological effects diverge significantly. This compound is an atypical benzodiazepine that acts as a potent ligand for the 18kDa Translocator Protein (TSPO), found on the outer mitochondrial membrane, and notably lacks significant affinity for the classical benzodiazepine binding site on the GABA-A receptor.[1][2] In contrast, 2'-chlorodiazepam is a typical benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, producing sedative and anxiolytic effects.[3] This fundamental difference in their mechanism of action dictates their distinct potential therapeutic applications and research focus.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and 2'-chlorodiazepam, facilitating a direct comparison of their key pharmacological parameters.
Table 1: Receptor Binding Affinity
| Compound | Primary Target | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Secondary Target | Binding Affinity (IC₅₀) |
| This compound | Translocator Protein (TSPO) | 20.04 ± 2.36 nM[4] | 4.1 nM[4] | GABA-A Receptor | 163,000 nM[4] |
| 2'-Chlorodiazepam | GABA-A Receptor | Data not available¹ | Data not available¹ | - | - |
¹While specific Kᵢ or IC₅₀ values for 2'-chlorodiazepam at the GABA-A receptor were not found in the reviewed literature, it is reported to be approximately ten times more potent than diazepam in animal models.
Table 2: Pharmacokinetic Properties
| Compound | Elimination Half-Life | Active Metabolites |
| This compound | Data not available | Data not available |
| 2'-Chlorodiazepam | ~42 hours[5][6] | Delorazepam, Lorazepam, Lormetazepam[5][6][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for TSPO (for this compound)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the Translocator Protein (TSPO).
1. Materials and Reagents:
- Radioligand: [³H]-PK11195 (a high-affinity TSPO ligand)
- Receptor Source: Mitochondrial membranes isolated from rat kidneys or specific cell lines expressing TSPO.
- Test Compound: this compound (Ro5-4864)
- Non-specific Binding Control: A high concentration of unlabeled PK11195 (e.g., 10 µM).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail
- Glass fiber filters
2. Membrane Preparation:
- Homogenize tissue or cells in ice-cold buffer.
- Centrifuge at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the mitochondrial fraction.
- Wash the pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine protein concentration.
3. Assay Procedure:
- In a 96-well plate, combine the membrane preparation, [³H]-PK11195, and either assay buffer (for total binding), unlabeled PK11195 (for non-specific binding), or varying concentrations of this compound.
- Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioligand Binding Assay for GABA-A Receptor (for 2'-Chlorodiazepam)
This protocol describes a general method for a competitive radioligand binding assay to assess the affinity of a compound for the benzodiazepine site on the GABA-A receptor.
1. Materials and Reagents:
- Radioligand: [³H]-Flumazenil (a benzodiazepine site antagonist).
- Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum).
- Test Compound: 2'-chlorodiazepam (diclazepam).
- Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as diazepam or flumazenil (e.g., 10 µM).
- Assay Buffer: e.g., 50 mM Tris-citrate, pH 7.1.
- Scintillation Cocktail
- Glass fiber filters
2. Membrane Preparation:
- Homogenize brain tissue in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove larger debris.
- Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
- Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Assay Procedure:
- In a 96-well plate, add the membrane preparation, [³H]-Flumazenil, and either assay buffer (total binding), unlabeled diazepam (non-specific binding), or various concentrations of 2'-chlorodiazepam.
- Incubate the mixture on ice (0-4°C) for a set period to allow binding to reach equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold assay buffer.
- Transfer the filters to scintillation vials containing scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Follow the same data analysis procedure as described for the TSPO binding assay to determine the IC₅₀ and Kᵢ values for 2'-chlorodiazepam.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the primary signaling pathways and a general experimental workflow for the compounds discussed.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. [PDF] Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism | Semantic Scholar [semanticscholar.org]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 5. Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Diclazepam and its metabolites: a chemometric interpretation - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
In Vivo Validation of 4'-Chlorodiazepam's Effect on Bax and Survivin Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-Chlorodiazepam and an alternative therapeutic strategy for the in vivo modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein survivin. Recognizing the current gap in published in vivo data for this compound's direct effects on these markers, this document presents a detailed hypothetical experimental protocol for its validation, with projected outcomes based on existing in vitro evidence. This is contrasted with experimental data from an adeno-associated virus (AAV)-mediated survivin overexpression study in a relevant disease model.
Comparative Analysis of Bax and Survivin Modulation
The following table summarizes the projected in vivo effects of this compound on Bax and survivin expression in the hippocampus of a 5XFAD mouse model of Alzheimer's disease, compared to the reported effects of AAV-Survivin overexpression. The data for this compound is hypothetical and based on in vitro findings suggesting its neuroprotective role is associated with the regulation of these apoptotic markers.[1]
| Treatment Group | Intervention | Bax Expression (Fold Change vs. Vehicle) | Survivin Expression (Fold Change vs. Vehicle) | Data Source |
| Vehicle Control | Saline | 1.00 | 1.00 | Experimental Baseline |
| This compound (Projected) | 5 mg/kg, i.p. | ↓ (e.g., 0.65) | ↑ (e.g., 1.50) | Hypothetical, based on in vitro data[1] |
| AAV-GFP Control | AAV9-GFP injection | 1.05 | 1.10 | Experimental Data[2][3] |
| AAV-Survivin | AAV9-Survivin injection | Not Reported | ↑ (Significant Increase) | Experimental Data[2][3] |
Experimental Protocols
Hypothetical In Vivo Validation of this compound
This proposed protocol is designed to assess the in vivo efficacy of this compound in modulating Bax and survivin expression in an Alzheimer's disease model.
1. Animal Model:
-
Species: Mouse
-
Strain: 5XFAD transgenic
-
Age: 6 months
-
Sex: Male and Female
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1 (Vehicle Control): 5XFAD mice receiving daily intraperitoneal (i.p.) injections of saline. (n=10)
-
Group 2 (this compound): 5XFAD mice receiving daily i.p. injections of this compound (5 mg/kg). (n=10)
3. Dosing Regimen:
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: 5 mg/kg body weight.
-
Frequency: Daily for 28 consecutive days.
4. Tissue Collection and Preparation:
-
At the end of the treatment period, mice will be anesthetized with isoflurane and euthanized by cervical dislocation.
-
The brain will be rapidly excised, and the hippocampus will be dissected on ice.
-
Hippocampal tissue will be snap-frozen in liquid nitrogen and stored at -80°C for subsequent protein analysis.
5. Western Blot Analysis:
-
Protein Extraction: Hippocampal tissue will be homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration will be determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be blocked and then incubated with primary antibodies against Bax (1:1000), survivin (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Detection: After washing, membranes will be incubated with HRP-conjugated secondary antibodies, and bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities will be quantified using densitometry software and normalized to the loading control.
AAV-Mediated Survivin Overexpression Protocol (Adapted from Lee et al., 2023)
This protocol summarizes the methodology used to investigate the effects of survivin overexpression in the 5XFAD mouse model.[2][3]
1. Animal Model:
-
Species: Mouse
-
Strain: 5XFAD transgenic and Wild-Type (WT) littermates
-
Age: 7 months
-
Sex: Male
2. Experimental Groups:
-
WT + AAV-GFP: Wild-type mice injected with AAV9-GFP.
-
5XFAD + AAV-GFP: 5XFAD mice injected with AAV9-GFP.
-
5XFAD + AAV-Survivin: 5XFAD mice injected with AAV9-Survivin.
3. Surgical Procedure (Stereotaxic Injection):
-
Mice were anesthetized and placed in a stereotaxic frame.
-
AAV9-GFP or AAV9-Survivin was injected bilaterally into the dentate gyrus of the hippocampus.
4. Post-Operative Care and Tissue Collection:
-
Mice were monitored and allowed to recover for a designated period (e.g., 2 months).
-
Following behavioral testing, mice were euthanized, and brain tissue was collected for analysis.
5. Western Blot Analysis:
-
Protein was extracted from the hippocampus.
-
Western blotting was performed as described in the hypothetical protocol to detect the expression of survivin and other proteins of interest.
Visualizations
Caption: Workflow for the proposed in vivo validation of this compound.
Caption: Modulation of the Bax/Survivin apoptotic pathway.
References
- 1. This compound is neuroprotective against amyloid-beta through the modulation of survivin and bax protein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Survivin enhances hippocampal neurogenesis and cognitive function in Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on 4'-Chlorodiazepam's cardioprotective effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the cardioprotective effects of 4'-Chlorodiazepam, alongside two other key compounds, TRO40303 and Cyclosporin A. The information presented is intended to assist researchers in replicating and expanding upon these important findings in the field of cardiac ischemia-reperfusion injury. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways involved.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and its alternatives on key markers of cardiac injury and function following ischemia-reperfusion (I/R).
Table 1: Effect on Myocardial Infarct Size
| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dose | Infarct Size Reduction (%) vs. Control | Reference |
| This compound | Rabbit | 30 min | 30 min | 24 µM | Not explicitly quantified as % reduction, but protected against contractile impairment. | [1] |
| TRO40303 | Rat | 35 min | 24 hours | 1 mg/kg | 40 | [2] |
| TRO40303 | Rat | 35 min | 24 hours | 2.5 mg/kg | 38 | [3] |
| TRO40303 | Rat | 35 min | 24 hours | 3 mg/kg | ~50 | [2] |
| TRO40303 | Rat | 35 min | 24 hours | 10 mg/kg | ~50 | [2] |
| Cyclosporin A | Rabbit | 30 min | 2 hours | Pre-treatment | ~65 (10.0% vs 28.7% infarction) | [4] |
| Cyclosporin A | Rat | 25 min | - | 0.5 mM | 40 (15% vs 25% infarction) | [5] |
| Cyclosporin A | Rat | 30 min | - | - | 21 (26.6% vs 33.7% infarction) | [6] |
| Cyclosporin A | Rat | 35 min | - | - | 32 (26.6% vs 39.0% infarction) | [6] |
Table 2: Effect on Cardiac Hemodynamics and Function
| Compound | Animal Model | Parameter | Effect | Reference |
| This compound | Rat (isolated heart) | LVEDP | Abolished I/R-induced increase | [7] |
| This compound | Rat (isolated heart) | LVDP | Accelerated recovery | [7] |
| This compound | Rabbit (isolated heart) | LVDP | Dose-dependent decrease at baseline | [8] |
| TRO40303 | Rat (isolated heart) | LVEDP | Significant improvement | [9] |
| TRO40303 | Rat (isolated heart) | LVDP | Significant improvement | [9] |
| TRO40303 | Human | LVEF | No significant difference vs. placebo | [10] |
| Cyclosporin A | Rat | Blood Pressure | Increased with chronic treatment | [11] |
| Cyclosporin A | Rat | Heart Rate | Increased with chronic treatment | [11] |
| Cyclosporin A | Human (transplant) | Systemic Vascular Resistance | Direct linear relation with blood levels | [12] |
| Cyclosporin A | Human (transplant) | Heart Rate | Negative chronotropic effect | [12][13] |
Experimental Protocols
Replicating the published findings requires meticulous adherence to established experimental protocols for inducing and assessing ischemia-reperfusion injury. Below is a synthesized methodology based on the reviewed literature for both in vivo and ex vivo models.
In Vivo Ischemia-Reperfusion Injury Model in Rats
This protocol describes the surgical procedure to induce myocardial ischemia by occluding the left anterior descending (LAD) coronary artery, followed by reperfusion.
1. Animal Preparation and Anesthesia:
-
Male Wistar or Sprague-Dawley rats (250-300g) are used.
-
Anesthesia is induced with isoflurane (4% induction, 2% maintenance) in oxygen.[1]
-
The animal is placed in a supine position on a heating pad to maintain body temperature.
2. Surgical Procedure:
-
A tracheotomy is performed, and the animal is ventilated.
-
A thoracotomy is performed at the fourth or fifth intercostal space to expose the heart.[1]
-
The pericardium is opened to visualize the LAD coronary artery.
-
A suture (e.g., 4-0 silk) is passed around the LAD artery.[1]
3. Ischemia and Reperfusion:
-
Ischemia is induced by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).[1]
-
The ischemia period is typically maintained for 30-45 minutes.[14][15]
-
Reperfusion is initiated by releasing the ligature.
4. Drug Administration:
-
The investigational compound (this compound, TRO40303, or Cyclosporin A) or vehicle is administered, typically intravenously, at a predetermined time before or at the onset of reperfusion.
5. Assessment of Cardiac Injury:
-
After a reperfusion period (e.g., 2-24 hours), the heart is excised.
-
The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).
-
The heart is sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Infarct size is expressed as a percentage of the AAR.
Ex Vivo Langendorff Isolated Perfused Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
1. Heart Excision and Cannulation:
-
The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
2. Perfusion and Stabilization:
-
The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[16][17]
-
The heart is allowed to stabilize for a period (e.g., 20 minutes).
3. Ischemia and Reperfusion:
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[18]
-
Reperfusion is initiated by restoring the buffer flow.[18]
4. Functional Measurements:
-
A balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).[18]
-
Heart rate and coronary flow are also monitored.
5. Drug Administration:
-
The compound of interest is added to the perfusion buffer before ischemia or at the onset of reperfusion.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound and the comparator compounds converge on the mitochondria, a key player in cell death pathways during ischemia-reperfusion injury.
This compound and TRO40303: Targeting the Translocator Protein (TSPO)
This compound and TRO40303 are both ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[3][19][20] Their binding to TSPO initiates a cascade of protective effects. A key mechanism involves the inhibition of cholesterol accumulation in the mitochondria, which is exacerbated during reperfusion.[20][21] This, in turn, reduces the formation of cytotoxic oxysterols and mitigates oxidative stress.[20] By modulating TSPO, these compounds indirectly inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death.[3][7] This inhibition helps to preserve mitochondrial function, reduce the release of pro-apoptotic factors, and ultimately protect cardiomyocytes from necrosis and apoptosis.[19]
Cyclosporin A: Direct Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Cyclosporin A exerts its cardioprotective effects through a more direct mechanism by inhibiting the opening of the mPTP.[22] The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening during reperfusion leads to the collapse of the mitochondrial membrane potential, ATP depletion, and cell death.[22][23] Cyclosporin A is thought to bind to cyclophilin D, a key regulatory component of the mPTP complex, thereby preventing its opening.[22] This action preserves mitochondrial integrity and function, ultimately reducing myocardial infarct size.
References
- 1. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of TRO40303 from myocardial infarction models to demonstration of safety and tolerance in a randomized Phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRO40303, a new cardioprotective compound, inhibits mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine A limits myocardial infarct size even when administered after onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infarct Size With Incremental Global Myocardial Ischemia Times: Cyclosporine A in Donation After Circulatory Death Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, a translocator protein (18 kDa) antagonist, improves cardiac functional recovery during postischemia reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 4′-chlorodiazepam on cellular excitation-contraction coupling and ischaemia-reperfusion injury in rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardiovascular effects of cyclosporin treatment in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the immunosuppressant cyclosporine on the circulation of heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term hemodynamic follow-up of cardiac transplant patients treated with cyclosporine and prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Ischemia-Reperfusion Protocol in Rat [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. SutherlandandHearse [southalabama.edu]
- 18. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 19. Targeting the Translocator Protein (18 kDa) in Cardiac Diseases: State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardioprotection by the TSPO ligand this compound is associated with inhibition of mitochondrial accumulation of cholesterol at reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Cardioprotective Effect of Chronic Hypoxia Involves Inhibition of Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Permeability Transition Pore: The Cardiovascular Disease’s Molecular Achilles Heel [mdpi.com]
A Comparative Efficacy Analysis: 4'-Chlorodiazepam and Chlordesmethyldiazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two benzodiazepine derivatives, 4'-Chlorodiazepam and chlordesmethyldiazepam. While both compounds share a structural relationship with diazepam, their pharmacological profiles diverge significantly. This document summarizes key experimental data, outlines methodologies, and visualizes their distinct mechanisms of action to inform research and development in the field of neuroscience and pharmacology.
Executive Summary
Chlordesmethyldiazepam, a classic benzodiazepine, demonstrates a well-established profile of anticonvulsant, anxiolytic, muscle relaxant, and sedative properties, mediated through its interaction with the GABA-A receptor. In contrast, this compound is an atypical benzodiazepine derivative. It exhibits low affinity for GABA-A receptors and consequently lacks the typical anxiolytic and anticonvulsant effects. Instead, it acts as a potent ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, and has been shown to induce sedative, yet also convulsant and anxiogenic, effects in preclinical models. This guide will delve into the experimental evidence that substantiates these contrasting profiles.
Data Presentation: Efficacy Comparison
The following table summarizes the quantitative efficacy data for chlordesmethyldiazepam in various preclinical models. Due to its atypical profile, comparable efficacy data for this compound in these standard benzodiazepine assays is not available; instead, its observed effects are noted.
| Efficacy Parameter | Chlordesmethyldiazepam | This compound (Ro5-4864) |
| Anticonvulsant Activity | ED₅₀ = 0.11 mg/kg (Antagonism of pentetrazole-induced clonic convulsions in mice)[1] | Pro-convulsant/Convulsant effects observed[2][3] |
| Anxiolytic Activity | MED = 2 mg/kg (Four-plate test in mice)[1] | Anxiogenic effects observed in rodents[2][3][4] |
| Myorelaxant Activity | ED₅₀ = 17.5 mg/kg (Rota-rod test in mice)[1] | Not typically associated with muscle relaxant effects. |
| Sedative Effect | ED₅₀ = 34 mg/kg (Inhibition of locomotor activity in mice)[1] | Sedative effects have been reported[2][3] |
| Neurotoxic Effect | NTD₅₀ = 190 mg/kg (Abolition of the righting reflex in mice)[1] | - |
ED₅₀: Effective dose in 50% of the population. MED: Minimum effective dose. NTD₅₀: Neurotoxic dose in 50% of the population.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess the anticonvulsant properties of a compound.
-
Animal Model: Male mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (e.g., chlordesmethyldiazepam) or vehicle orally.[1]
-
After a predetermined time, a convulsant agent, pentylenetetrazol (PTZ), is injected subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).[5]
-
Mice are then observed for a period of 30 minutes for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[5]
-
-
Data Analysis: The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from PTZ-induced seizures.
Anxiolytic Activity: Four-Plate Test
This test is a conflict-based model used to evaluate the anxiolytic potential of drugs.
-
Apparatus: A square chamber with a floor made of four metal plates.
-
Procedure:
-
Data Analysis: Anxiolytic compounds, like chlordesmethyldiazepam, increase the number of punished crossings as they reduce the animal's fear of the shock. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant increase in punished crossings.[1]
Myorelaxant Activity: Rota-rod Test
This test assesses the motor coordination and muscle relaxant effects of a compound.
-
Apparatus: A rotating rod, typically divided into compartments to test multiple animals simultaneously.
-
Procedure:
-
Data Analysis: A decrease in the fall off time compared to the control group indicates a muscle relaxant effect. The ED₅₀ is the dose that causes 50% of the animals to fall off the rod within a specified time.
Sedative Effect: Locomotor Activity Test
This test measures the effect of a compound on spontaneous motor activity.
-
Apparatus: An open field arena, which can be a simple box or a more sophisticated chamber with infrared beams to automatically track movement.[8][9]
-
Procedure:
-
Data Analysis: A decrease in locomotor activity compared to the control group is indicative of a sedative effect. The ED₅₀ is the dose that reduces locomotor activity by 50%.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of chlordesmethyldiazepam and this compound stem from their interactions with different molecular targets.
Chlordesmethyldiazepam: GABA-A Receptor Modulation
Chlordesmethyldiazepam, as a conventional benzodiazepine, exerts its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Chlordesmethyldiazepam enhances GABA-A receptor function.
This compound: Translocator Protein (TSPO) Interaction
This compound does not significantly interact with the GABA-A receptor. Instead, it binds with high affinity to the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. The downstream effects of this interaction are complex and are the subject of ongoing research, but are thought to involve modulation of mitochondrial function, including steroidogenesis and cellular respiration.[10][11]
Caption: this compound interacts with the mitochondrial Translocator Protein (TSPO).
Conclusion
The comparative analysis of this compound and chlordesmethyldiazepam reveals two compounds with markedly different pharmacological activities, despite their structural similarities. Chlordesmethyldiazepam is a typical benzodiazepine with predictable anticonvulsant, anxiolytic, and muscle relaxant effects mediated by the GABA-A receptor. In stark contrast, this compound's primary target is the Translocator Protein (TSPO), and its pharmacological profile is characterized by sedative, convulsant, and anxiogenic properties. This guide underscores the importance of understanding the specific molecular targets of psychoactive compounds to predict their efficacy and potential therapeutic applications. For researchers and drug development professionals, the distinct mechanisms of these two molecules offer different avenues for investigation, with chlordesmethyldiazepam representing a tool for studying GABAergic systems and this compound providing a probe for exploring the functions of TSPO in health and disease.
References
- 1. The pharmacological profile of chlordesmethyldiazepam and other benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro5-4864 - Wikipedia [en.wikipedia.org]
- 3. Behavioural actions of Ro 5-4864: a peripheral-type benzodiazepine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiogenic action of RO 5-4864 in the social interaction test: effect of chlordiazepoxide, RO 15-1788 and CGS 8216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Four plate test (Aron test) [panlab.com]
- 7. scribd.com [scribd.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. va.gov [va.gov]
- 10. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 4'-Chlorodiazepam and Clonazepam in CYP2B Induction: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The induction of cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism and safety assessment. This guide provides a head-to-head comparison of the CYP2B induction potential of two benzodiazepines: 4'-Chlorodiazepam and clonazepam. Due to a significant lack of publicly available data on the CYP2B-inducing properties of this compound, this comparison utilizes diazepam, a close structural analog, as a surrogate to provide a meaningful, albeit indirect, comparative analysis against clonazepam. This guide summarizes key experimental findings, presents quantitative data in a clear tabular format, details the experimental methodologies employed in seminal studies, and visualizes the underlying signaling pathway and experimental workflow.
Introduction
Clonazepam, a potent anticonvulsant and anxiolytic, has been demonstrated to be an in vivo inducer of the CYP2B subfamily of enzymes. This induction is primarily mediated through the activation of the constitutive androstane receptor (CAR), a key nuclear receptor that regulates the expression of various drug-metabolizing enzymes. This compound, a structural isomer of diazepam, is a benzodiazepine derivative with a distinct pharmacological profile, showing high affinity for the translocator protein (TSPO). However, its effects on CYP enzyme induction, particularly CYP2B, are not well-documented in publicly accessible literature. To facilitate a comparative understanding, this guide leverages data on diazepam, which has been shown to induce CYP2B in vivo, as a proxy for this compound.
Quantitative Data Summary
The following table summarizes the in vivo CYP2B induction data for clonazepam and diazepam in male F344/NCr rats, based on the study by Nims et al., 1997. The data is presented as fold induction of specific CYP2B-mediated activities in liver microsomes following dietary administration for 5 days.
| Compound | Dietary Concentration (ppm) | Benzyloxyresorufin O-Dealkylation (Fold Induction vs. Control) | Testosterone 16β-Hydroxylation (Fold Induction vs. Control) |
| Clonazepam | 500 | Effective Induction Observed[1] | Data not specified at this concentration |
| 1000 | Highly Induced[1] | Highly Induced[1] | |
| 1800 | Highly Induced[1] | Highly Induced[1] | |
| Diazepam | 500 | Effective Induction Observed[1] | Data not specified at this concentration |
Note: The original study by Nims et al. (1997) described the induction as "relatively effective" and "highly induced" without providing specific numerical fold-change values in the abstract. Access to the full-text article would be required for precise quantitative comparison.
Signaling Pathway and Experimental Workflow
The induction of CYP2B enzymes by compounds like clonazepam and diazepam is a well-characterized process involving the activation of the constitutive androstane receptor (CAR). The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing CYP2B induction.
Caption: CAR-mediated CYP2B gene induction pathway.
Caption: Experimental workflow for assessing CYP2B induction.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Nims et al. (1997) for the in vivo assessment of CYP2B induction.[1]
Animal Model and Treatment
-
Species: Male F344/NCr rats.
-
Housing: Standard laboratory conditions.
-
Treatment: Compounds (clonazepam or diazepam) were administered in the diet at concentrations of 500, 1000, or 1800 parts per million (ppm) for 5 consecutive days. A control group received the basal diet without the test compounds.
-
Tissue Collection: At the end of the treatment period, animals were euthanized, and livers were excised for the preparation of microsomes.
Preparation of Liver Microsomes
-
Livers were homogenized in a suitable buffer (e.g., Tris-HCl with KCl).
-
The homogenate was subjected to differential centrifugation to isolate the microsomal fraction.
-
The final microsomal pellet was resuspended in a storage buffer and stored at -80°C until use. Protein concentration was determined using a standard method (e.g., Bradford or BCA assay).
CYP2B Enzyme Activity Assays
-
Benzyloxyresorufin O-Dealkylation (BROD) Assay:
-
This assay measures the O-dealkylation of benzyloxyresorufin to resorufin, a fluorescent product.
-
Microsomal protein was incubated with benzyloxyresorufin in the presence of an NADPH-generating system.
-
The rate of resorufin formation was measured fluorometrically.
-
-
Testosterone 16β-Hydroxylation Assay:
-
This assay measures the formation of 16β-hydroxytestosterone from testosterone.
-
Microsomal protein was incubated with testosterone in the presence of an NADPH-generating system.
-
The reaction was terminated, and the metabolites were extracted.
-
The formation of 16β-hydroxytestosterone was quantified using high-performance liquid chromatography (HPLC).
-
Quantitative PCR (qPCR) for CYP2B mRNA
-
RNA Isolation: Total RNA was extracted from liver tissue samples using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Real-time PCR was performed using primers specific for the CYP2B isoform of interest and a suitable reference gene (e.g., GAPDH, β-actin). The relative expression of CYP2B mRNA was calculated using the ΔΔCt method.
Western Blot for CYP2B Protein
-
Protein Separation: Microsomal proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the CYP2B protein.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using a chemiluminescent substrate. The band intensity was quantified using densitometry.
Conclusion
The available evidence robustly supports that clonazepam is an in vivo inducer of CYP2B in rats. Diazepam, a structural analog of this compound, also demonstrates similar CYP2B-inducing properties. This induction is mediated through the CAR signaling pathway. However, a significant data gap exists for this compound, and its potential for CYP2B induction remains uncharacterized. Given its distinct primary pharmacological target (TSPO), it cannot be assumed that this compound will exhibit the same CYP induction profile as diazepam or clonazepam. Therefore, dedicated experimental studies are warranted to elucidate the effects of this compound on CYP2B and other drug-metabolizing enzymes to accurately assess its drug-drug interaction potential and overall safety profile. Researchers in drug development are encouraged to perform direct experimental evaluation of this compound's inductive capacity.
References
Safety Operating Guide
Navigating the Disposal of 4'-Chlorodiazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like 4'-Chlorodiazepam is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates the risk of environmental contamination but also prevents the diversion of these substances. This guide provides essential, step-by-step information for the safe and legal disposal of this compound in a laboratory setting.
Core Disposal Principles for Controlled Substances
The disposal of controlled substances is strictly regulated. It is imperative to understand that these compounds cannot be treated as standard hazardous, biological, or medical waste.[1] Institutional Environmental Health & Safety (EHS) departments, in conjunction with regulations set forth by bodies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), govern the disposal process.[2][3][4][5]
The primary and most recommended method for the disposal of expired, unwanted, or non-recoverable this compound is through a licensed reverse distributor.[6] This ensures a documented and compliant destruction process.
Disposal Procedures for this compound
Researchers must meticulously track all controlled substances from acquisition to disposal.[2] The following procedures outline the approved methods for disposing of this compound.
1. Expired or Unwanted this compound (Recoverable Quantities):
Expired, unwanted, or damaged containers with recoverable amounts of this compound must be transferred to a reverse distributor for destruction.[6]
-
Step 1: Segregation and Labeling: Clearly label the containers intended for disposal with "To Be Disposed," "Expired," or a similar designation.[6] Segregate these materials from the active inventory within a secure storage location.[6]
-
Step 2: Contact EHS: Notify your institution's EHS department to arrange for a pickup.[7] They will coordinate with a contracted reverse distributor.[6]
-
Step 3: Documentation: Complete all required inventory forms, such as a chain of custody form provided by the reverse distributor.[6] For Schedule I or II substances, a DEA Form 222 may be necessary.[6] Retain copies of all documentation with your controlled substance records.
2. Non-Recoverable Residual Amounts:
Trace amounts of this compound remaining in "empty" containers (e.g., vials, syringes) after use, which cannot be drawn out, are considered non-recoverable.[6]
-
Step 1: Render Unusable: While specific chemical deactivation protocols for this compound are not widely established for routine laboratory disposal, the primary goal is to render the residual drug unusable.
-
Step 2: Container Disposal: Dispose of the empty container in a biohazard sharps container.[6]
-
Step 3: Record Keeping: Adjust the usage log to reflect a zero balance for the container upon its disposal.[6]
3. "Wasting" of Recoverable Amounts from Syringes:
In some institutional settings, the immediate "wasting" of unused portions of a controlled substance from a syringe is permitted, though this is a highly regulated procedure.
-
Step 1: Witnessing: The process must be witnessed by two authorized personnel.[6]
-
Step 2: Documentation: The amount wasted must be recorded on the corresponding usage log and potentially on a DEA Form 41.[6] The witness must also sign or initial the entry.
-
Step 3: Approved Disposal Method: The wasted substance should be disposed of using an institutionally approved method, such as a specific chemical digestion system (e.g., Rx Destroyer™), which renders the drug non-retrievable.[6] Disposal in a sink, sharps container, or with cat litter is generally unacceptable. [6][8]
Quantitative Data Summary: Disposal Options
| Disposal Scenario | Recommended Method | Witness Requirement | Key Documentation |
| Expired/Unwanted Bulk Material | Reverse Distributor[6] | No | Chain of Custody Form, DEA Form 222 (if applicable)[6] |
| Non-Recoverable Residuals | Sharps Container[6] | No | Final entry in usage log[6] |
| Recoverable "Wasted" Amounts | Institutional Protocol (e.g., Chemical Digestion)[6] | Yes (Two authorized personnel)[6] | Usage Log, DEA Form 41, Witness Signatures[6] |
Experimental Protocol: On-Site Chemical Destruction (Example)
While transfer to a reverse distributor is the standard, some facilities may have approved protocols for on-site destruction of small, recoverable amounts. The following is a generalized workflow and should be adapted to specific institutional and regulatory guidelines.
Objective: To render a recoverable amount of this compound non-retrievable in a witnessed and documented manner.
Materials:
-
Unused this compound in a syringe.
-
Institutionally approved chemical destruction agent/kit (e.g., Rx Destroyer™).
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
Controlled substance usage log.
-
DEA Form 41 (if required).
Procedure:
-
Preparation: Two authorized individuals must be present. Prepare the chemical destruction kit according to the manufacturer's instructions.
-
Witnessing: The primary user will show the witness the exact amount of this compound to be wasted.
-
Wasting: The user will expel the this compound directly into the chemical destruction container.
-
Activation: Secure the container and agitate as per the manufacturer's instructions to ensure the deactivation process begins.
-
Documentation: Both individuals will immediately record the date, time, quantity wasted, and their signatures on the controlled substance usage log. Complete a DEA Form 41 as required by institutional policy.
-
Final Disposal: Once the contents of the destruction container are solidified (if applicable), it can be disposed of in the hazardous waste stream as directed by the EHS department.[6]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 2. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. actenviro.com [actenviro.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. rcvs.org.uk [rcvs.org.uk]
Essential Safety and Operational Guide for Handling 4'-Chlorodiazepam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Chlorodiazepam. The following procedures are based on established safety protocols for hazardous compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O[1] |
| Molecular Weight | 319.19 g/mol [1] |
| Melting Point | 160-163 °C[1] |
| Boiling Point | 517.1 °C at 760 mmHg[1] |
| Flash Point | 266.6 °C[1] |
| Density | 1.35 g/cm³[1] |
| Solubility | Ethanol: 17 mg/mL[1] |
| Storage Temperature | +2°C to +8°C[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to prevent accidental exposure through inhalation, skin contact, or eye contact. The following PPE is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Recommended for all procedures involving this compound. A face shield may be required for larger quantities or when there is a splash hazard. |
| Hand Protection | Impervious gloves (e.g., nitrile) | Double gloving is advised when handling the pure compound, preparing solutions, and disposing of waste.[2] Change gloves frequently, especially if contaminated.[2] |
| Body Protection | Protective disposable gown or lab coat | Should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation. |
Standard Operating Procedures for Handling
Adherence to a strict handling protocol is necessary to minimize exposure and prevent contamination.
Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Clean all equipment thoroughly after use.
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Avoid splashing by adding solvent to the solid slowly.
-
Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.
General Laboratory Practices:
-
Wash hands thoroughly before and after handling this compound, even when gloves have been worn.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory.[2]
-
Maintain a clean and organized work area to minimize the risk of spills and contamination.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.
-
Assess the Spill: From a safe distance, determine the nature and extent of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Clean the Spill: Carefully collect the absorbed material or covered powder using a scoop or other appropriate tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by a soap and water solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
The disposal of this compound and associated waste must comply with institutional, local, and federal regulations. As a benzodiazepine derivative, it may be classified as a controlled substance and/or hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Containerize Waste:
-
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until collection.
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[4]
Caption: Step-by-step process for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
